5-Nitro-8-(piperidin-1-yl)quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-8-piperidin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-17(19)12-6-7-13(16-9-2-1-3-10-16)14-11(12)5-4-8-15-14/h4-8H,1-3,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKNJLAZNNSLRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389525 | |
| Record name | 5-nitro-8-(piperidin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142315-99-9 | |
| Record name | 5-nitro-8-(piperidin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Nitro-8-(piperidin-1-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Nitro-8-(piperidin-1-yl)quinoline, a quinoline derivative of interest in medicinal chemistry and drug discovery. The synthesis involves a three-step sequence starting from the readily available 8-hydroxyquinoline. This document details the experimental protocols for each synthetic step, presents key quantitative data in a structured format, and includes a visual representation of the synthesis pathway.
Synthesis Pathway Overview
The synthesis of this compound is proposed to proceed via three sequential reactions:
-
Nitrosation and Oxidation: 8-Hydroxyquinoline is first converted to 5-nitroso-8-hydroxyquinoline, which is then oxidized to yield 5-nitro-8-hydroxyquinoline.
-
Chlorination: The hydroxyl group of 5-nitro-8-hydroxyquinoline is subsequently replaced with a chlorine atom to form the key intermediate, 8-chloro-5-nitroquinoline.
-
Nucleophilic Aromatic Substitution: The final step involves the reaction of 8-chloro-5-nitroquinoline with piperidine to afford the target compound, this compound.
This synthetic route is illustrated in the following diagram:
Experimental Protocols
Step 1: Synthesis of 5-Nitro-8-hydroxyquinoline
This step involves a two-part procedure starting with the nitrosation of 8-hydroxyquinoline, followed by oxidation of the nitroso intermediate.
Part A: Synthesis of 5-Nitroso-8-hydroxyquinoline
A solution of 8-hydroxyquinoline sulfate is treated with sodium nitrite in dilute sulfuric acid to yield 5-nitroso-8-hydroxyquinoline.[1]
Part B: Oxidation to 5-Nitro-8-hydroxyquinoline [2]
-
Materials:
-
5-Nitroso-8-hydroxyquinoline hydrochloride (15.0 g)
-
Concentrated Nitric Acid (45 mL)
-
Water (30 mL)
-
Concentrated Potassium Hydroxide solution
-
Acetic Acid
-
Ethanol
-
-
Procedure:
-
In a 500 mL beaker, a mixture of concentrated nitric acid (45 mL) and water (30 mL) is prepared and cooled in an ice bath.
-
Finely ground 5-nitroso-8-hydroxyquinoline hydrochloride (15.0 g) is slowly added to the stirred nitric acid solution.
-
The reaction mixture is stirred for 85 minutes while maintaining the temperature at 17 °C.
-
An equal volume of cold water is added, and the mixture is cooled to 0 °C.
-
The solution is made alkaline (pH 13.0) by the addition of cold concentrated potassium hydroxide solution, leading to the formation of a red potassium salt.
-
The potassium salt is decomposed by neutralization with acetic acid.
-
The resulting precipitate is collected by suction filtration and washed with cold water.
-
The crude product is recrystallized from ethanol to afford bright yellow crystals of 5-nitro-8-hydroxyquinoline.
-
Step 2: Synthesis of 8-Chloro-5-nitroquinoline
This procedure describes the conversion of the hydroxyl group in 5-nitro-8-hydroxyquinoline to a chlorine atom using phosphorus oxychloride. This is a standard method for the conversion of hydroxyquinolines to chloroquinolines.
-
Materials:
-
5-Nitro-8-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
A mixture of 5-nitro-8-hydroxyquinoline and an excess of phosphorus oxychloride is carefully heated under reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess phosphorus oxychloride is cautiously removed under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice.
-
The resulting mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated solid is collected by filtration, washed with water, and dried to yield 8-chloro-5-nitroquinoline.
-
Step 3: Synthesis of this compound
The final step involves a nucleophilic aromatic substitution reaction between 8-chloro-5-nitroquinoline and piperidine.
-
Materials:
-
8-Chloro-5-nitroquinoline
-
Piperidine
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
A non-nucleophilic base (e.g., Potassium carbonate)
-
-
Procedure:
-
8-Chloro-5-nitroquinoline is dissolved in an anhydrous solvent such as DMF in a round-bottom flask.
-
An excess of piperidine and a non-nucleophilic base like potassium carbonate are added to the solution.
-
The reaction mixture is heated with stirring at an elevated temperature (e.g., 80-100 °C) for several hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is poured into water.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
-
Quantitative Data
The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |
| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | Crystalline solid | 73-75 | - |
| 5-Nitroso-8-hydroxyquinoline | C₉H₆N₂O₂ | 174.16 | Solid | 244-247 (dec.)[1] | - |
| 5-Nitro-8-hydroxyquinoline | C₉H₆N₂O₃ | 190.16 | Yellow crystals | 179[2] | 90.1[2] |
| 8-Chloro-5-nitroquinoline | C₉H₅ClN₂O₂ | 208.60 | Solid | - | - |
| This compound | C₁₄H₁₅N₃O₂ | 257.29 | Solid | - | - |
Note: Yields for the synthesis of 8-Chloro-5-nitroquinoline and this compound are dependent on the specific reaction conditions and purification methods and would need to be determined experimentally.
Experimental Workflow
The logical flow of the experimental process is depicted in the diagram below.
Conclusion
This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. The described methodologies are based on established chemical transformations and provide a solid foundation for researchers in the field of medicinal and synthetic chemistry to produce this compound for further investigation. It is recommended that all experimental work be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
An In-Depth Technical Guide to the Physicochemical Properties of 5-Nitro-8-(piperidin-1-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the quinoline derivative, 5-Nitro-8-(piperidin-1-yl)quinoline. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related analogs to provide a robust predictive profile and proposed experimental methodologies.
Introduction
Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The introduction of a nitro group and a piperidinyl moiety to the quinoline scaffold, as seen in this compound, is anticipated to modulate its electronic and steric properties, thereby influencing its biological activity. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and biological evaluation of this compound.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 5-Nitroquinoline (Experimental) | Reference |
| Molecular Formula | C₁₄H₁₅N₃O₂ | C₉H₆N₂O₂ | [7] |
| Molecular Weight | 257.29 g/mol | 174.16 g/mol | [5][7] |
| Melting Point (°C) | Data not available | 72-74 | [6] |
| Boiling Point (°C) | Data not available | >300 | [6] |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Limited aqueous solubility expected. | Slightly soluble in water (16.3 µg/mL at pH 7.4). Soluble in organic solvents. | [5] |
| pKa | Data not available | 2.83 (predicted) | [5] |
| logP | Data not available | 1.89 (predicted) | [5] |
| CAS Number | 142315-99-9 | 607-34-1 | [5][7] |
Experimental Protocols
The following sections outline detailed, albeit proposed, experimental protocols for the synthesis and characterization of this compound. These methodologies are based on established synthetic routes for similar quinoline derivatives.[8][9][10]
Synthesis of this compound
A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable leaving group at the 8-position of a 5-nitroquinoline precursor with piperidine. A common precursor for such a reaction is 8-chloro-5-nitroquinoline.
Experimental Workflow: Synthesis
Caption: Proposed synthetic workflow for this compound.
Step 1: Nitration of 8-Hydroxyquinoline to 8-Hydroxy-5-nitroquinoline [11][12]
-
To a stirred solution of 8-hydroxyquinoline in concentrated sulfuric acid, cooled in an ice bath, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified time and then poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with water until neutral, and dried to yield 8-hydroxy-5-nitroquinoline.
Step 2: Chlorination of 8-Hydroxy-5-nitroquinoline to 8-Chloro-5-nitroquinoline
-
A mixture of 8-hydroxy-5-nitroquinoline and phosphorus oxychloride (POCl₃) is heated at reflux for several hours.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated solid is filtered, washed with water, and dried to give 8-chloro-5-nitroquinoline.
Step 3: Nucleophilic Aromatic Substitution with Piperidine [10]
-
A mixture of 8-chloro-5-nitroquinoline, piperidine, and a suitable base (e.g., potassium carbonate) in a high-boiling polar aprotic solvent (e.g., DMF or DMSO) is heated at an elevated temperature (e.g., 100-150 °C) for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
Step 4: Purification
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Characterization Protocols
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 2: Proposed Characterization Methods
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic protons of the quinoline ring, and aliphatic protons of the piperidinyl group with characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances corresponding to the aromatic carbons of the quinoline ring and the aliphatic carbons of the piperidine moiety. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the exact mass of C₁₄H₁₅N₃O₂. |
| FT-IR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the nitro group (NO₂), aromatic C-H, and C-N bonds. |
| Melting Point Analysis | Assessment of purity. | A sharp melting point range for the purified compound. |
| High-Performance Liquid Chromatography (HPLC) | Determination of purity. | A single major peak indicating high purity. |
Potential Biological Activity and Signaling Pathways
While the specific biological activities of this compound have not been extensively reported, the quinoline scaffold is a well-established pharmacophore. Derivatives of 8-aminoquinoline are known for their antimalarial properties, while nitroquinolines have been investigated for a range of activities, including anticancer and antimicrobial effects.[2][13][14]
Hypothesized Biological Targets and Signaling Pathways
Based on the activities of related compounds, this compound could potentially interact with various cellular targets. A hypothetical screening cascade to explore its biological potential is outlined below.
Diagram: Hypothetical Biological Screening Cascade
Caption: A proposed workflow for the biological evaluation of this compound.
It is plausible that this compound could modulate signaling pathways involved in cell proliferation, apoptosis, or inflammatory responses, which are common targets for quinoline-based compounds.[15][16] Further investigation through in vitro and in vivo studies is necessary to elucidate its precise mechanism of action and therapeutic potential.
Conclusion
This compound is a quinoline derivative with potential for further investigation in drug discovery and development. This technical guide provides a foundational understanding of its predicted physicochemical properties and offers detailed, actionable protocols for its synthesis, characterization, and biological evaluation. The information presented herein, though largely predictive, is grounded in the established chemistry and biology of related quinoline compounds and is intended to facilitate future research into this promising molecule.
References
- 1. The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quinoline, 5-nitro- (CAS 607-34-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. researchgate.net [researchgate.net]
- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 13. 8 aminoquinolines | PPT [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
In-depth Technical Guide: 5-Nitro-8-(piperidin-1-yl)quinoline (CAS 142315-99-9)
A comprehensive analysis of the available scientific literature reveals a significant scarcity of specific data for 5-Nitro-8-(piperidin-1-yl)quinoline. Despite its commercial availability, dedicated research articles detailing its synthesis, biological activity, experimental protocols, and mechanism of action are not present in the public domain. This guide, therefore, serves to provide a broader context based on the chemistry and biological activities of the quinoline scaffold, which may offer insights for researchers and drug development professionals interested in this particular compound.
Physicochemical Properties
While detailed experimental data is lacking, some basic physicochemical properties can be referenced from chemical suppliers.
| Property | Value | Source |
| CAS Number | 142315-99-9 | |
| Molecular Formula | C₁₄H₁₅N₃O₂ | |
| Molecular Weight | 257.29 g/mol | [1] |
| Canonical SMILES | C1CCN(CC1)C2=C3C(=CC=C2)N=CC=C3--INVALID-LINK--[O-] | PubChem |
| Isomeric Compound | 8-nitro-5-(piperidin-1-yl)quinoline | [2] |
Synthesis of Quinolines: General Methodologies
While a specific, detailed protocol for the synthesis of this compound has not been identified in the reviewed literature, the synthesis of quinoline derivatives is a well-established field in organic chemistry. The following are common methods that could potentially be adapted for its synthesis.
Nucleophilic Aromatic Substitution (SNAAr)
A plausible synthetic route would involve the reaction of a suitable 8-halo-5-nitroquinoline with piperidine. The nitro group at position 5 would activate the quinoline ring towards nucleophilic attack at position 8.
DOT Script for General SNAr Synthesis
Caption: General workflow for SNAr synthesis.
Classical Quinoline Syntheses
Several named reactions are fundamental to the synthesis of the quinoline core. These could be employed to first construct a substituted quinoline ring, which is then further functionalized.
-
Skraup Synthesis: This involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.
-
Doebner-von Miller Reaction: A reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a Lewis acid or Brønsted acid.
-
Combes Quinoline Synthesis: The reaction of an aniline with a β-diketone.
-
Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene group alpha to a carbonyl.
Biological Activities of Quinoline Derivatives
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4] While no specific biological data exists for this compound, the activities of related compounds suggest potential areas of investigation.
Antimicrobial Activity
Numerous quinoline derivatives have demonstrated potent antibacterial and antifungal properties.[5][6] For instance, a series of 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives showed significant antibacterial activity.[5] The mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV.
Anticancer Activity
The quinoline core is present in several anticancer drugs. Their mechanisms of action are diverse and can include inhibition of tyrosine kinases, topoisomerases, and interference with microtubule polymerization.[7] Some quinoline derivatives have been shown to target cellular pathways like the PI3K/AKT/mTOR pathway.[4]
Antimalarial Activity
Quinolines are a cornerstone of antimalarial therapy, with chloroquine and mefloquine being prominent examples.[7] Their primary mode of action is believed to be the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole, leading to the accumulation of toxic free heme.[7]
Other Activities
Quinoline derivatives have also been investigated for their anti-inflammatory, anticonvulsant, and cardiovascular activities.[3]
DOT Script for Potential Biological Activities of Quinoline Derivatives
Caption: Diverse biological activities of quinoline derivatives.
Future Directions
The lack of specific data on this compound presents an opportunity for novel research. Key areas for future investigation would include:
-
Development and optimization of a synthetic protocol.
-
Screening for biological activity , particularly in the areas of antimicrobial, anticancer, and antimalarial research, given the known activities of the broader quinoline class.
-
In vitro and in vivo studies to determine efficacy and toxicity.
-
Mechanism of action studies to elucidate the molecular targets and signaling pathways affected by the compound.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 5-Nitro-8-(piperidin-1-yl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-8-(piperidin-1-yl)quinoline is a heterocyclic compound of interest in medicinal chemistry and drug development. Its quinoline core is a scaffold found in numerous pharmacologically active agents, and the presence of a nitro group and a piperidinyl substituent suggests potential for diverse biological activities. A thorough spectroscopic analysis is paramount for the unequivocal identification, purity assessment, and structural elucidation of this molecule, which are critical steps in the drug discovery and development pipeline. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound and outlines the standard experimental protocols for its analysis.
Predicted Spectroscopic Data
The spectroscopic signature of this compound is a composite of the contributions from its three key structural components: the quinoline ring system, the electron-withdrawing nitro group at the 5-position, and the electron-donating piperidinyl group at the 8-position.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the piperidine ring. The chemical shifts will be influenced by the electronic effects of the nitro and piperidinyl substituents.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-2 | 8.8 - 9.0 | dd | Downfield shift due to proximity to the quinoline nitrogen. |
| H-3 | 7.4 - 7.6 | dd | |
| H-4 | 8.6 - 8.8 | dd | |
| H-6 | 7.8 - 8.0 | d | Influenced by the electron-withdrawing nitro group. |
| H-7 | 7.0 - 7.2 | d | Influenced by the electron-donating piperidinyl group. |
| Piperidinyl (α-CH₂) | 3.2 - 3.4 | t | Protons adjacent to the nitrogen atom. |
| Piperidinyl (β, γ-CH₂) | 1.6 - 1.9 | m | Overlapping signals for the remaining piperidine protons. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the quinoline carbons will be significantly affected by the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |
| C-2 | 148 - 150 | |
| C-3 | 122 - 124 | |
| C-4 | 135 - 137 | |
| C-4a | 128 - 130 | |
| C-5 | 140 - 142 | Carbon bearing the nitro group. |
| C-6 | 125 - 127 | |
| C-7 | 115 - 117 | |
| C-8 | 152 - 154 | Carbon bearing the piperidinyl group. |
| C-8a | 145 - 147 | |
| Piperidinyl (α-C) | 53 - 55 | |
| Piperidinyl (β-C) | 26 - 28 | |
| Piperidinyl (γ-C) | 24 - 26 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will be characterized by the vibrational frequencies of the nitro group, the aromatic C-H and C=C bonds of the quinoline ring, and the aliphatic C-H bonds of the piperidine ring.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| N-O Asymmetric Stretch (NO₂) | 1520 - 1560 | Strong |
| N-O Symmetric Stretch (NO₂) | 1340 - 1380 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch (Aromatic-Amine) | 1250 - 1350 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show characteristic absorption bands arising from the π-π* transitions of the quinoline ring system, which will be modulated by the nitro and piperidinyl groups.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) | Transition |
| Ethanol | ~230-240, ~350-370 | High | π → π* |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation.
Table 5: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 257.12 | Molecular ion |
| [M-NO₂]⁺ | 211.12 | Loss of the nitro group |
| [M-C₅H₁₀N]⁺ | 173.05 | Loss of the piperidinyl group |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Record a baseline spectrum with a cuvette containing the pure solvent.
-
Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-800 nm).
-
-
Data Processing: The instrument software will automatically subtract the baseline and display the absorbance spectrum. Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data.
-
-
Data Processing: Analyze the resulting mass spectrum to determine the m/z of the molecular ion and major fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Conclusion
The spectroscopic analysis of this compound is essential for its chemical characterization. While specific experimental data is not currently available in the surveyed literature, a combination of predictive analysis based on related structures and standardized experimental protocols provides a robust framework for researchers. The anticipated NMR, IR, UV-Vis, and mass spectra will be characterized by the combined electronic and structural features of the quinoline, nitro, and piperidinyl moieties. The application of the detailed experimental protocols outlined in this guide will enable scientists to obtain high-quality spectroscopic data, leading to the unambiguous structural confirmation and purity assessment of this and other novel chemical entities.
An In-depth Technical Guide to 5-Nitro-8-(piperidin-1-yl)quinoline: Molecular Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-8-(piperidin-1-yl)quinoline is a heterocyclic aromatic compound belonging to the quinoline class of molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential biological activities. Drawing upon available data for the compound and its structural analogs, this document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates known information and provides context based on related quinoline derivatives.
Molecular Structure and Identification
This compound possesses a fused ring system composed of a quinoline core substituted with a nitro group at the 5-position and a piperidine ring attached at the 8-position via a nitrogen atom.
Chemical Structure:
Molecular Formula: C₁₄H₁₅N₃O₂[1]
Key Identification and Physicochemical Properties:
A summary of the key identification and physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is available from chemical suppliers, experimental values for properties such as melting point, boiling point, and solubility are not widely reported in the scientific literature. The provided data for related compounds offers a comparative reference.
Table 1: Identification and Physicochemical Properties
| Property | Value for this compound | Reference Compound: 8-Hydroxy-5-nitroquinoline | Reference Compound: 5-Nitroquinoline |
| IUPAC Name | This compound | 5-nitroquinolin-8-ol | 5-nitroquinoline |
| CAS Number | 142315-99-9[2] | 4008-48-4 | 607-34-1[3] |
| Molecular Weight | 257.29 g/mol [1] | 190.15 g/mol | 174.16 g/mol [3] |
| Melting Point | Data not available | 181-183 °C | 72 °C |
| Boiling Point | Data not available | Data not available | > 250 °C |
| Solubility | Data not available | Very slightly soluble in alcohol and diethyl ether; freely soluble in hot hydrochloric acid. | 16.3 µg/mL in water at pH 7.4[3] |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, its synthesis can be logically inferred from established methods for quinoline derivatization. A plausible synthetic route would involve a nucleophilic aromatic substitution reaction.
Proposed Synthetic Pathway
The synthesis would likely proceed via the reaction of 8-chloro-5-nitroquinoline with piperidine. In this reaction, the piperidine acts as a nucleophile, displacing the chlorine atom at the 8-position of the quinoline ring.
Logical Relationship of the Proposed Synthesis:
References
The Enduring Legacy of the Quinoline Scaffold: From Coal Tar to Modern Medicine
This technical guide delves into the rich history and scientific evolution of quinoline compounds. From their initial discovery in the 19th century to their pivotal role in combating malaria and their ongoing exploration in modern drug discovery, the quinoline core has proven to be a remarkably versatile and enduring scaffold. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the key milestones, synthetic methodologies, and mechanisms of action that define this critical class of heterocyclic compounds.
Discovery and Structural Elucidation: The Early Days
The story of quinoline begins in 1834 when German chemist Friedlieb Ferdinand Runge first isolated the compound from coal tar. However, it was not until 1842 that French chemist Charles Gerhardt, through the distillation of quinine with a strong base, obtained a compound he named "quinoline," derived from "quinine" and "oleum" (Latin for oil). The connection between the compound isolated from coal tar and that derived from the antimalarial alkaloid quinine was not immediately apparent.
A pivotal moment in the history of quinoline chemistry came in 1880 with the development of the first successful synthetic route by the Austrian chemist Zdenko Hans Skraup. The Skraup synthesis , a reaction of aniline with sulfuric acid, glycerol, and an oxidizing agent such as nitrobenzene, unequivocally established the structure of the quinoline ring system. This breakthrough not only confirmed the structure of quinoline but also opened the door for the systematic synthesis and investigation of a vast array of its derivatives.
The Golden Age of Antimalarials: A Global Health Imperative
The structural similarity between the synthetic quinoline core and the natural antimalarial quinine spurred intensive research into the development of synthetic antimalarial drugs, particularly during the early 20th century when the supply of natural quinine was limited. This research led to the development of several life-saving drugs that have had a profound impact on global health.
Key Quinoline-Based Antimalarial Drugs
The systematic modification of the quinoline scaffold led to the discovery of several potent antimalarial agents, each with distinct properties and mechanisms of action.
-
Pamaquine (1926): The first synthetic antimalarial drug, pamaquine, demonstrated activity against the gametocytes of Plasmodium falciparum. However, its clinical utility was limited by its toxicity.
-
Mepacrine (Quinacrine) (1930): While technically an acridine derivative, its development was heavily influenced by quinoline research. It was widely used during World War II.
-
Chloroquine (1934): Synthesized by Hans Andersag and his team at Bayer, chloroquine proved to be highly effective and well-tolerated for the treatment and prophylaxis of malaria. It remains on the World Health Organization's List of Essential Medicines.
-
Primaquine (1946): This 8-aminoquinoline derivative is crucial for its ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, thus preventing relapse.
Quantitative Comparison of Classic Quinoline Antimalarials
The following table summarizes key quantitative data for the most prominent quinoline-based antimalarial drugs, offering a comparative overview of their efficacy and properties.
| Compound | Year of Discovery | Class | Molar Mass ( g/mol ) | Primary Use | IC50 (P. falciparum, strain dependent) |
| Pamaquine | 1926 | 8-Aminoquinoline | 315.45 | Gametocytocidal | Variable, high nM to low µM |
| Chloroquine | 1934 | 4-Aminoquinoline | 319.87 | Blood schizonticide | 10-100 nM (sensitive strains) |
| Primaquine | 1946 | 8-Aminoquinoline | 259.36 | Hypnozoitocidal, Gametocytocidal | Poor blood schizonticide activity |
| Amodiaquine | 1948 | 4-Aminoquinoline | 355.86 | Blood schizonticide | 10-50 nM (sensitive strains) |
| Mefloquine | 1971 | 4-Methanolquinoline | 378.31 | Blood schizonticide | 5-30 nM |
Foundational Synthetic Methodologies
The ability to synthetically construct the quinoline ring system was fundamental to the development of quinoline-based drugs. Several named reactions have become cornerstones of heterocyclic chemistry for the synthesis of quinolines.
Skraup Synthesis
This is the oldest and one of the most well-known methods for quinoline synthesis.
Reaction: Aniline is heated with sulfuric acid, glycerol, and an oxidizing agent (e.g., nitrobenzene).
Detailed Protocol:
-
Preparation of the Reaction Mixture: In a large round-bottom flask equipped with a reflux condenser, cautiously add 24 mL of concentrated sulfuric acid to a mixture of 38 g of aniline and 120 g of glycerol.
-
Addition of Oxidizing Agent: To the cooled and stirred mixture, add 30 g of nitrobenzene.
-
Heating and Reflux: Heat the mixture gently at first, as the reaction can be vigorous. Once the initial exothermic reaction subsides, heat the mixture to reflux for 3-4 hours.
-
Work-up: Cool the reaction mixture and pour it into a large volume of water. Make the solution alkaline with sodium hydroxide to precipitate the crude quinoline.
-
Purification: The crude product is typically purified by steam distillation followed by fractional distillation.
Combes Quinoline Synthesis
Reaction: The reaction of anilines with β-diketones in the presence of an acid catalyst.
Detailed Protocol:
-
Condensation: Mix one equivalent of aniline with one equivalent of a β-diketone (e.g., acetylacetone). A catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) can be added.
-
Heating: Heat the mixture, often with a Dean-Stark apparatus to remove the water formed during the initial condensation to form the enamine intermediate.
-
Cyclization: Add a strong acid catalyst (e.g., concentrated sulfuric acid) and heat to a higher temperature (typically 100-150 °C) to effect the electrophilic cyclization onto the aromatic ring.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. Purification is achieved through chromatography or recrystallization.
Visualizing Mechanisms and Workflows
Understanding the mechanism of action and the logical flow of synthetic strategies is crucial for drug development. The following diagrams, rendered in Graphviz, illustrate these concepts.
Caption: Mechanism of action of Chloroquine in the Plasmodium food vacuole.
Caption: A generalized workflow for the preclinical discovery of quinoline-based antimalarials.
Beyond Malaria: The Expanding Therapeutic Landscape
While the history of quinoline is inextricably linked to the fight against malaria, the versatility of the quinoline scaffold has led to its exploration in a wide range of therapeutic areas. Quinoline derivatives have been investigated and developed as:
-
Anticancer Agents: Certain quinoline compounds have been shown to exhibit potent antitumor activity through mechanisms such as the inhibition of topoisomerase and kinase signaling pathways.
-
Antibacterial and Antifungal Agents: The quinolone and fluoroquinolone classes of antibiotics, which contain a related 4-quinolone core, are a cornerstone of antibacterial therapy.
-
Antiviral Agents: Research has demonstrated the potential of quinoline derivatives to inhibit viral replication, including activity against HIV and influenza.
-
Neuroprotective Agents: The ability of some quinoline compounds to chelate metal ions and modulate neurotransmitter systems has led to their investigation in the context of neurodegenerative diseases.
The ongoing exploration of the quinoline scaffold in diverse therapeutic areas underscores its importance in medicinal chemistry. The historical foundation laid by the early pioneers of quinoline synthesis and the development of antimalarial drugs continues to inspire and inform the design of new therapeutic agents for a wide range of human diseases.
Theoretical Studies on 5-Nitro-8-(piperidin-1-yl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-8-(piperidin-1-yl)quinoline is a heterocyclic aromatic compound belonging to the quinoline class of molecules. While specific research on this particular derivative is limited, its structural motifs—a nitroquinoline core and a piperidinyl substituent—are well-represented in medicinal chemistry, suggesting a strong potential for diverse biological activities. This technical guide provides a comprehensive theoretical overview of this compound, including a plausible synthetic route, predicted physicochemical and spectroscopic properties, and a discussion of its potential pharmacological activities and mechanisms of action based on extensive analysis of structurally related compounds. This document aims to serve as a foundational resource to stimulate and guide future in-depth research and development of this promising molecule.
Introduction
Quinoline and its derivatives are a cornerstone in the field of medicinal chemistry, forming the scaffold for a multitude of therapeutic agents with a broad spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The introduction of a nitro group and an amino substituent, such as a piperidinyl ring, can significantly modulate the electronic and steric properties of the quinoline core, thereby influencing its biological profile. The nitro group, being a strong electron-withdrawing group, can enhance the compound's reactivity and potential for inducing cellular responses like oxidative stress.[6] The piperidinyl moiety can improve solubility and the ability to form interactions with biological targets. This guide provides a detailed theoretical exploration of this compound, a compound identified by the CAS number 142315-99-9.[1]
Physicochemical and Spectroscopic Data
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information |
| Molecular Formula | C₁₄H₁₅N₃O₂ |
| Molecular Weight | 257.29 g/mol |
| CAS Number | 142315-99-9[1] |
| Appearance | Likely a yellow or orange solid |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. |
| LogP | Estimated to be in the range of 2.5 - 3.5 |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Chemical Shifts / Frequencies |
| ¹H NMR (in CDCl₃) | Quinoline Protons: δ 7.0-9.0 ppm (characteristic aromatic signals). Piperidinyl Protons: δ 1.6-1.8 ppm (broad multiplet, 6H), δ 3.0-3.2 ppm (broad multiplet, 4H). |
| ¹³C NMR (in CDCl₃) | Quinoline Carbons: δ 110-160 ppm. Piperidinyl Carbons: δ 24-26 ppm, δ 50-55 ppm. |
| Infrared (IR) | ν(NO₂) symmetric: ~1340 cm⁻¹[7], ν(NO₂) asymmetric: ~1530 cm⁻¹, ν(C-N): ~1300-1200 cm⁻¹, ν(Ar-H): ~3100-3000 cm⁻¹, ν(C-H aliphatic): ~2950-2850 cm⁻¹. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺: m/z 258.12 |
Experimental Protocols
The following sections detail plausible experimental protocols for the synthesis and biological evaluation of this compound based on established methodologies for similar compounds.
Proposed Synthesis
A likely synthetic route for this compound involves a two-step process starting from 8-hydroxyquinoline: nitration followed by nucleophilic aromatic substitution.
Step 1: Synthesis of 5-Nitro-8-hydroxyquinoline [8]
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 8-hydroxyquinoline to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it to 0 °C.
-
Add the nitrating mixture dropwise to the 8-hydroxyquinoline solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Filter the precipitate, wash it thoroughly with cold water until the washings are neutral, and dry it under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 5-Nitro-8-hydroxyquinoline.
Step 2: Synthesis of this compound
-
Convert the 5-Nitro-8-hydroxyquinoline from Step 1 to 8-Chloro-5-nitroquinoline by refluxing with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
After the reaction is complete, remove the excess SOCl₂ or PCl₅ under reduced pressure.
-
Dissolve the resulting crude 8-Chloro-5-nitroquinoline in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add piperidine (1.2 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Biological Evaluation Protocols
Based on the activities of related compounds, this compound could be screened for antimicrobial and anticancer activities.
Antimicrobial Activity (Broth Microdilution Assay for Minimum Inhibitory Concentration - MIC)
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity (MTT Assay for Cytotoxicity) [6]
-
Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound dissolved in the culture medium (with a final DMSO concentration typically below 0.5%).
-
Include a vehicle control (cells treated with DMSO-containing medium only).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential Pharmacological Activities and Mechanisms of Action
The pharmacological profile of this compound is likely to be influenced by both the nitroquinoline core and the piperidinyl substituent.
Table 3: Potential Biological Activities of this compound and Supporting Evidence from Related Compounds
| Potential Activity | Rationale and Evidence from Structurally Similar Compounds |
| Anticancer | Nitroquinoline derivatives, such as 8-hydroxy-5-nitroquinoline (nitroxoline), have demonstrated potent anticancer activity. The proposed mechanisms include the induction of oxidative stress through the generation of reactive oxygen species (ROS) and the inhibition of key cellular enzymes like topoisomerases.[6] |
| Antimicrobial | The quinoline scaffold is central to many antibacterial and antifungal drugs. The presence of a nitro group can enhance antimicrobial efficacy. For instance, 5-nitro-8-methoxyquinoline has shown antibacterial and antifungal properties.[7] |
| Anti-inflammatory | Certain quinoline derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes or signaling pathways. |
| Antimalarial | The 8-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drugs. While the piperidinyl group is not a classic 8-amino side chain, the overall structure warrants investigation for antiplasmodial activity.[9] |
Proposed Mechanism of Action in Cancer
A plausible anticancer mechanism for this compound involves the induction of apoptosis through the generation of intracellular reactive oxygen species (ROS).
This proposed pathway suggests that this compound, upon entering a cancer cell, undergoes metabolic activation, leading to the production of ROS. The resulting oxidative stress can damage cellular components, particularly the mitochondria. Mitochondrial dysfunction can trigger the intrinsic apoptotic pathway through the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.
Conclusion
While direct experimental data on this compound is scarce, a thorough analysis of its structural components and related compounds provides a strong foundation for predicting its chemical and biological properties. The proposed synthetic route is based on well-established chemical transformations. The anticipated antimicrobial and anticancer activities are grounded in the extensive literature on nitroquinoline and piperidinylquinoline derivatives. This technical guide serves as a comprehensive starting point for researchers interested in exploring the therapeutic potential of this compound. Further experimental validation of the proposed synthesis, spectroscopic characterization, and in-depth biological evaluation are warranted to fully elucidate the profile of this compound as a potential drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Compound 8-nitro-5-(piperidin-1-yl)quinoline - Chemdiv [chemdiv.com]
- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Potential Pharmacological Profile of 5-Nitro-8-(piperidin-1-yl)quinoline: A Technical Guide for Drug Development Professionals
Executive Summary
5-Nitro-8-(piperidin-1-yl)quinoline is a novel chemical entity whose pharmacological profile has not yet been experimentally determined. However, by examining its core structural components—the 5-nitroquinoline scaffold and the 8-(piperidin-1-yl) substituent—we can hypothesize a range of potential biological activities. The 5-nitroquinoline moiety is associated with antimicrobial and anticancer properties, often linked to the induction of oxidative stress. The 8-aminoquinoline class of compounds, which are structurally analogous to the 8-(piperidin-1-yl) substitution, are well-established antimalarial agents known to generate reactive oxygen species (ROS). Consequently, this compound may exhibit a spectrum of activities including, but not limited to, antimalarial, antimicrobial, and anticancer effects. A significant liability associated with 8-aminoquinolines is the potential for hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, a risk that should be carefully considered for this compound.
Potential Therapeutic Indications
Based on the activities of its structural analogs, this compound could be investigated for the following therapeutic applications:
-
Antimalarial: Particularly for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale, targeting the dormant liver stages (hypnozoites).
-
Anticancer: Potential cytotoxic activity against various cancer cell lines.
-
Antimicrobial: Broad-spectrum activity against bacteria and fungi.
Postulated Mechanism of Action
The mechanism of action of this compound is likely multifaceted, drawing from the properties of both 5-nitroquinolines and 8-aminoquinolines. The primary hypothesized mechanism is the generation of reactive oxygen species (ROS), leading to oxidative stress within target cells.
Signaling Pathway for ROS Generation (Hypothesized)
The 8-aminoquinoline portion of the molecule is anticipated to undergo metabolic activation, primarily by cytochrome P450 enzymes (such as CYP2D6), to form redox-active metabolites. These metabolites can then participate in redox cycling, leading to the production of superoxide radicals and hydrogen peroxide, which can damage cellular components and induce apoptosis.
An In-depth Technical Guide to the Solubility and Stability of 5-Nitro-8-(piperidin-1-yl)quinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Nitro-8-(piperidin-1-yl)quinoline is a heterocyclic aromatic compound. As with any compound intended for pharmaceutical or research applications, a thorough understanding of its physicochemical properties is paramount. Solubility and stability are critical parameters that influence bioavailability, formulation, storage, and shelf-life. This document provides an overview of the expected solubility and stability profile of this compound based on related structures and details the standard methodologies for their experimental determination.
Physicochemical Properties
| Property | Data | Source |
| Molecular Formula | C₁₄H₁₅N₃O₂ | Guidechem[1] |
| Molecular Weight | 257.29 g/mol | Guidechem[1] |
| Appearance | Not Available | Guidechem[1] |
| Storage Temperature | Sealed in dry, 2-8°C | Guidechem[1] |
| XLogP3-AA | 3.1 | PubChem |
Solubility Profile
The solubility of this compound has not been quantitatively reported. However, by examining the parent quinoline scaffold and the closely related 5-nitro-8-hydroxyquinoline, an inferred solubility profile can be established. The piperidinyl group is expected to increase basicity and potentially aqueous solubility at low pH compared to 8-hydroxyquinoline, while the nitro group generally decreases aqueous solubility.
Table 1: Solubility Data of Related Quinoline Compounds
| Compound | Solvent | Temperature | Solubility | Notes |
| Quinoline | Cold Water | Ambient | Slightly Soluble | General characteristic of the parent scaffold.[2] |
| Quinoline | Hot Water | - | Readily Soluble | Increased solubility with temperature is typical.[2] |
| Quinoline | Organic Solvents | Ambient | Readily Soluble | Miscible with most common organic solvents.[2] |
| 5-Nitro-8-hydroxyquinoline | Water | Ambient | Practically Insoluble | The nitro and hydroxyl groups significantly impact solubility.[3] |
| 5-Nitro-8-hydroxyquinoline | Ethanol | 298 K | Mole Fraction (x) = 0.0018 (approx. 3.8 g/L) | Demonstrates solubility in polar organic solvents.[3] |
Based on this, this compound is predicted to have low aqueous solubility but good solubility in various organic solvents.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The saturation shake-flask method is the gold-standard for determining thermodynamic solubility.[4]
Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Add an excess amount of solid this compound to a glass vial to ensure that a solid phase remains at equilibrium.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Equilibrate the samples for a sufficient period (typically 24-72 hours). Equilibrium is confirmed when consecutive measurements show no change in concentration.[4]
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved solid.
-
Dilute the filtrate with an appropriate solvent to a concentration within the quantifiable range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.
-
The experiment should be performed in triplicate for each solvent.
Stability Profile
The stability of a compound is its capacity to remain within established specifications to maintain its identity, strength, and quality. Stability studies are crucial for determining appropriate storage conditions and shelf-life.
Forced Degradation (Stress Testing)
Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5] These studies are essential for developing stability-indicating analytical methods.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Protocol | Purpose |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl, room temperature or elevated (50-60°C).[6] | To test susceptibility to degradation in acidic environments. |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH, room temperature or elevated (50-60°C).[6] | To test susceptibility to degradation in basic environments. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature. | To evaluate sensitivity to oxidative stress. |
| Thermal Stress | Solid compound heated at elevated temperatures (e.g., 10°C increments above accelerated testing, such as 50°C, 60°C, 70°C).[1] | To assess the intrinsic thermal stability of the molecule. |
| Photostability | Expose the compound (solid and in solution) to a light source with a minimum of 1.2 million lux hours and 200 watt-hours/m². (ICH Q1B).[5][6] | To determine if the compound is sensitive to light degradation. |
Experimental Protocol: General Forced Degradation Study
Objective: To identify the degradation pathways and products of this compound under various stress conditions.
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile). For hydrolysis, the solution is diluted with the acidic or basic medium. For oxidation, it is diluted with the H₂O₂ solution. For photostability, solutions and solid samples are used.
-
Stress Application:
-
Hydrolysis: Incubate the solutions with acid/base at the specified temperature for a defined period (e.g., up to 7 days), taking samples at various time points.[6] Neutralize the samples before analysis.
-
Oxidation: Incubate the solution with H₂O₂ at room temperature, monitoring over time.
-
Thermal: Store the solid compound in a temperature-controlled oven.
-
Photolytic: Place samples in a photostability chamber and expose them to the required light intensity. A control sample should be wrapped in aluminum foil to shield it from light.
-
-
Analysis: Analyze the stressed samples at appropriate time intervals using a stability-indicating HPLC method (typically with a photodiode array (PDA) and/or mass spectrometry (MS) detector).
-
Evaluation: Compare the chromatograms of the stressed samples to an unstressed control. The goal is to achieve 5-20% degradation of the active ingredient to ensure that secondary degradation is minimized.[7] Identify and quantify the parent compound and any significant degradation products.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the solubility and stability of a new chemical entity like this compound.
Caption: General workflow for solubility and stability testing.
Potential Degradation Pathway
Based on known degradation pathways for the quinoline core, the following diagram illustrates potential routes of degradation for this compound under stress conditions. The primary routes often involve hydroxylation and subsequent ring-opening.
Caption: Postulated degradation pathways for the quinoline core.
Conclusion
While specific experimental data for this compound is pending, this guide provides a robust framework for its characterization. The compound is anticipated to have low aqueous solubility and moderate stability, necessitating careful formulation and storage. The detailed experimental protocols herein offer a clear path for researchers to generate the precise data required for drug development and scientific investigation, ensuring that critical parameters of solubility and stability are thoroughly and accurately defined.
References
- 1. rsc.org [rsc.org]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. resolvemass.ca [resolvemass.ca]
Methodological & Application
Application Notes and Protocols: 5-Nitro-8-(piperidin-1-yl)quinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6] The introduction of a nitro group and a piperidinyl moiety to the quinoline scaffold can modulate its biological activity. This document provides a detailed experimental protocol for the proposed synthesis of 5-Nitro-8-(piperidin-1-yl)quinoline and outlines its potential applications based on the known bioactivities of related compounds.
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound can be proposed via a two-step process starting from 8-hydroxyquinoline. The first step involves the nitration of 8-hydroxyquinoline to yield 8-hydroxy-5-nitroquinoline. The subsequent step is a nucleophilic aromatic substitution reaction where the hydroxyl group of 8-hydroxy-5-nitroquinoline is first converted to a better leaving group (e.g., a chloro group) and then displaced by piperidine. An alternative final step could be a direct nucleophilic substitution of a chloro-derivative with piperidine.
Step 1: Synthesis of 5-Nitro-8-hydroxyquinoline
This procedure is adapted from the general principles of nitration of aromatic compounds.
-
Materials: 8-hydroxyquinoline, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Ice, Distilled Water, Beakers, Magnetic Stirrer, Stir Bar, Dropping Funnel, Buchner Funnel, Filter Paper.
-
Procedure:
-
In a 250 mL beaker, dissolve 10 g of 8-hydroxyquinoline in 50 mL of concentrated sulfuric acid by stirring. Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a nitrating mixture (10 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture slowly onto 200 g of crushed ice with constant stirring.
-
The yellow precipitate of 5-nitro-8-hydroxyquinoline is collected by filtration, washed thoroughly with cold water until the washings are neutral to litmus paper, and then dried.
-
Step 2: Synthesis of 8-Chloro-5-nitroquinoline
-
Materials: 5-Nitro-8-hydroxyquinoline, Phosphorus oxychloride (POCl₃), Reflux Condenser, Heating Mantle, Round Bottom Flask.
-
Procedure:
-
Place 5 g of 5-nitro-8-hydroxyquinoline in a 100 mL round bottom flask.
-
Add 25 mL of phosphorus oxychloride to the flask.
-
Fit the flask with a reflux condenser and heat the mixture at 110-120 °C for 2 hours.
-
After cooling, slowly and cautiously pour the reaction mixture onto crushed ice.
-
The solid product, 8-chloro-5-nitroquinoline, is filtered, washed with water, and dried.
-
Step 3: Synthesis of this compound
This protocol is based on nucleophilic substitution reactions of haloquinolines.
-
Materials: 8-Chloro-5-nitroquinoline, Piperidine, Ethanol, Triethylamine (optional), Reflux Condenser, Heating Mantle, Round Bottom Flask.
-
Procedure:
-
In a 100 mL round bottom flask, dissolve 2 g of 8-chloro-5-nitroquinoline in 30 mL of ethanol.
-
Add 2.5 mL of piperidine to the solution. A small amount of a non-nucleophilic base like triethylamine can be added to scavenge the HCl formed.
-
Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue is then treated with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
The crude product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product, this compound, is purified by column chromatography on silica gel.
-
Data Presentation
Table 1: Hypothetical Characterization Data for this compound
| Property | Expected Value |
| Molecular Formula | C₁₄H₁₅N₃O₂ |
| Molecular Weight | 257.29 g/mol |
| Appearance | Yellow to orange solid |
| Melting Point | 130-135 °C (hypothetical) |
| ¹H NMR (CDCl₃) | δ 8.8-9.0 (m, 2H, Ar-H), 7.5-7.8 (m, 2H, Ar-H), 3.2-3.4 (t, 4H, N-CH₂), 1.6-1.8 (m, 6H, CH₂) ppm (hypothetical) |
| ¹³C NMR (CDCl₃) | δ 155.0, 148.0, 140.0, 135.0, 130.0, 125.0, 120.0, 115.0 (quinoline carbons), 55.0 (N-CH₂), 26.0 (CH₂), 24.0 (CH₂) ppm (hypothetical) |
| Mass Spec (m/z) | [M+H]⁺ = 258.12 (hypothetical) |
Mandatory Visualization
Caption: Proposed synthetic workflow for this compound.
Application Notes
Potential Biological Activity: Antimicrobial Agent
Quinoline derivatives are well-documented for their broad-spectrum antimicrobial activities.[7][8] The presence of a nitro group can enhance the antimicrobial efficacy of certain compounds. It is hypothesized that this compound may exhibit antibacterial and antifungal properties.
Proposed Mechanism of Action:
The antimicrobial action of nitro-containing compounds often involves the enzymatic reduction of the nitro group by microbial nitroreductases to form highly reactive nitroso and hydroxylamino derivatives. These reactive species can induce oxidative stress, damage cellular macromolecules such as DNA and proteins, and disrupt essential metabolic pathways, ultimately leading to microbial cell death. The lipophilic nature of the piperidinyl group may facilitate the compound's transport across the microbial cell membrane.
Caption: Proposed antimicrobial mechanism of this compound.
Disclaimer: The experimental protocol and application notes provided are based on established chemical principles and data from related compounds. This information is intended for research and development purposes by qualified professionals and has not been independently verified for this specific molecule. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. ijfmr.com [ijfmr.com]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Nitro-8-(piperidin-1-yl)quinoline in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. 5-Nitro-8-(piperidin-1-yl)quinoline is a member of this class of compounds, and while specific data on this molecule is limited, the broader family of 5-nitroquinoline derivatives has demonstrated notable cytotoxic and antiproliferative effects in various cancer cell lines.
These application notes provide a comprehensive overview of the use of this compound and its close analogs in cell culture assays. The protocols and data presented are based on published studies of structurally related compounds, primarily 8-hydroxy-5-nitroquinoline (Nitroxoline), and serve as a guide for researchers investigating the potential of this class of molecules.
Mechanism of Action
The cytotoxic effects of 5-nitroquinoline derivatives are believed to be mediated through the induction of oxidative stress. Studies on the analog 8-hydroxy-5-nitroquinoline suggest that the nitro group can participate in redox reactions within the cell, leading to the generation of reactive oxygen species (ROS).[1][2] This increase in intracellular ROS can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death. Unlike some other quinoline derivatives, 8-hydroxy-5-nitroquinoline does not appear to act as a zinc ionophore.[1][2] The activity of some of these compounds can be enhanced by the presence of copper ions.[1][2]
Data Presentation
The following tables summarize the cytotoxic activity of 8-hydroxy-5-nitroquinoline against various human cancer cell lines. This data is provided as a reference for the potential efficacy of this compound.
Table 1: IC50 Values of 8-hydroxy-5-nitroquinoline against various cancer cell lines. [1]
| Cell Line | Cancer Type | IC50 (µM) |
| Raji | B-cell lymphoma | 0.438 |
| HL-60 | Promyelocytic leukemia | Not specified |
| DHL-4 | Lymphoma | Not specified |
| A2780 | Ovarian cancer | Not specified |
| Panc-1 | Pancreatic cancer | Not specified |
Table 2: Antiproliferative Activity of a 5-nitro-8-hydroxyquinoline derivative ("free 5N") against HeLa cells. [3]
| Cell Line | Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| HeLa | 20 | 24 | 23.5 ± 2.2 |
| HeLa | 20 | 48 | ~1 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell lines (e.g., HeLa, A549, MCF-7)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Protocol 2: DAPI Staining for Nuclear Morphology
This protocol is used to visualize changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis.
Materials:
-
Cells cultured on glass coverslips in 24-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4′,6-diamidino-2-phenylindole) staining solution (e.g., 1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Seed cells on coverslips in 24-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound for the desired time.
-
-
Fixation:
-
Remove the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
-
Staining:
-
Wash the cells twice with PBS.
-
Add the DAPI staining solution and incubate for 5-10 minutes in the dark.
-
-
Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides.
-
Observe the nuclear morphology under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit condensed and fragmented nuclei.
-
Visualizations
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Conceptual signaling pathway for 5-nitroquinoline-induced cytotoxicity.
References
- 1. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-Nitro-8-(piperidin-1-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 5-Nitro-8-(piperidin-1-yl)quinoline is limited in publicly available literature. The following application notes and protocols are based on the well-documented activities of structurally related 5-nitroquinoline and 8-(piperidin-1-yl)quinoline derivatives. These notes are intended to provide a foundational framework for initiating in vitro studies with the target compound.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound scaffold combines two key pharmacophores: a 5-nitroquinoline moiety, often associated with cytotoxicity and anticancer effects, and an 8-(piperidin-1-yl)quinoline core, which has been investigated for various therapeutic applications, including kinase inhibition. This document outlines potential in vitro applications of this compound and provides detailed protocols for its evaluation.
Potential In Vitro Applications
Based on the activities of analogous compounds, this compound is a promising candidate for investigation in the following areas:
-
Anticancer Activity: The presence of the 5-nitro group suggests potential cytotoxic and antiproliferative effects against various cancer cell lines.[1][2] The mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression.[3][4]
-
Kinase Inhibition: Quinoline derivatives are known to be inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5][6] The piperidine moiety may contribute to binding within the kinase active site.
-
Antimicrobial Activity: Quinoline-based compounds have a long history as antimicrobial agents.[7][8] this compound could be evaluated for its efficacy against a panel of pathogenic bacteria and fungi.
Data Presentation: Representative Anticancer Activity of Quinoline Derivatives
The following tables summarize the in vitro anticancer activity of various quinoline derivatives against human cancer cell lines, providing a reference for potential efficacy.
Table 1: Cytotoxicity of 5-Nitroquinoline Analogs in Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Raji (Burkitt's lymphoma) | MTS | 5-10 fold lower than clioquinol | [2] |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | HeLa (Cervical Cancer) | MTT | ~23.5% viability at 20 µM (24h) | [9] |
| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | MOLT-4 (Leukemia) | Not Specified | 0.4 | [10] |
| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | HL-60 (Leukemia) | Not Specified | 0.9 | [10] |
Table 2: Cytotoxicity of Piperidinyl-Quinoline Analogs in Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Pyridine-quinoline hybrid (Compound 13a) | HepG-2 (Liver) | MTT | Not specified, potent | [6] |
| Pyridine-quinoline hybrid (Compound 6e) | HepG-2 (Liver) | MTT | Not specified, potent | [6] |
| Quinoline-2-carboxamide derivative | Various | Not Specified | Not specified, potent | [11] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol describes a colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[12][13]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Diagram: MTT Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells after treatment with this compound.[12]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Diagram: Apoptosis Signaling Pathway
Caption: Simplified overview of apoptosis signaling pathways.
PIM-1 Kinase Inhibition Assay
This is a generalized protocol for an in vitro kinase assay to determine the inhibitory effect of this compound on PIM-1 kinase activity.[14]
Materials:
-
Recombinant human PIM-1 kinase
-
PIM-1 substrate (e.g., a specific peptide)
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Reagent Preparation: Dilute the PIM-1 enzyme, substrate, ATP, and test compound in kinase buffer.
-
Reaction Setup: In a 384-well plate, add:
-
1 µL of this compound dilutions (or DMSO as a control).
-
2 µL of PIM-1 enzyme.
-
2 µL of substrate/ATP mix.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Diagram: PIM-1 Kinase Inhibition Assay Workflow
References
- 1. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
Application Notes and Protocols: 8-Hydroxyquinoline as a Fluorescent Probe for Zinc (II) Detection
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1] Within this family, 8-hydroxyquinoline (8-HQ) and its analogues have garnered substantial attention as fluorescent probes.[2] The ability of 8-HQ to form stable complexes with various metal ions, often accompanied by a significant change in its fluorescence emission, makes it an excellent candidate for the development of chemosensors.[2] This is primarily due to the chelation-enhanced fluorescence (CHEF) effect, where the binding of a metal ion to the non-fluorescent or weakly fluorescent ligand restricts photoinduced electron transfer (PET) and other non-radiative decay pathways, leading to a "turn-on" fluorescence response.
This document provides detailed application notes and protocols for the use of 8-hydroxyquinoline as a fluorescent probe for the detection and quantification of Zinc (II) ions (Zn²⁺). Zinc is an essential trace element in biological systems, and its dysregulation is associated with various pathological conditions. Therefore, the development of reliable and sensitive fluorescent probes for Zn²⁺ is of high importance in biomedical research and diagnostics.
Photophysical and Chemical Properties
8-Hydroxyquinoline is a weakly fluorescent molecule in its free form. Upon chelation with Zn²⁺, a significant enhancement in fluorescence intensity is observed. The photophysical properties are summarized in the table below.
| Property | Value (for 8-HQ-Zn²⁺ Complex) | Reference(s) |
| Excitation Wavelength (λex) | ~360-380 nm | [3] |
| Emission Wavelength (λem) | ~480-520 nm | [3] |
| Quantum Yield (Φ) | Can increase significantly upon binding | [4] |
| Binding Stoichiometry (8-HQ:Zn²⁺) | Typically 2:1 | [3] |
| Solubility | Soluble in organic solvents, slightly soluble in water | [1] |
Principle of Detection
The detection of Zn²⁺ by 8-hydroxyquinoline is based on the principle of chelation-enhanced fluorescence (CHEF). In its unbound state, the fluorescence of 8-HQ is quenched through mechanisms such as photoinduced electron transfer (PET). The nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group act as a bidentate chelating site. Upon the addition of Zn²⁺, a coordination complex is formed. This complexation rigidifies the molecular structure and inhibits the non-radiative decay processes, resulting in a significant increase in the fluorescence quantum yield and a "turn-on" fluorescent signal.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for Zn²⁺ detection.
Experimental Protocols
Preparation of Stock Solutions
a. 8-Hydroxyquinoline (8-HQ) Stock Solution (1 mM):
-
Weigh an appropriate amount of 8-hydroxyquinoline.
-
Dissolve in a suitable organic solvent (e.g., ethanol or DMSO) to a final concentration of 1 mM.
-
Store the stock solution in a dark, airtight container at 4°C.
b. Zinc (II) Chloride (ZnCl₂) Stock Solution (10 mM):
-
Weigh an appropriate amount of anhydrous zinc chloride.
-
Dissolve in deionized water to a final concentration of 10 mM.
-
Store at room temperature. Prepare fresh dilutions as needed.
c. Buffer Solution (e.g., 50 mM Tris-HCl, pH 7.4):
-
Prepare a 50 mM Tris-HCl buffer solution.
-
Adjust the pH to 7.4 using HCl.
-
Filter the buffer through a 0.22 µm filter.
Protocol for In Vitro Fluorescence Titration
This protocol is designed to determine the fluorescence response of 8-HQ to varying concentrations of Zn²⁺.
Caption: Experimental workflow for fluorescence titration of 8-HQ with Zn²⁺.
Procedure:
-
To a series of quartz cuvettes, add the appropriate volume of buffer solution.
-
Add a fixed concentration of the 8-HQ stock solution to each cuvette (e.g., a final concentration of 10 µM).
-
Add increasing concentrations of the ZnCl₂ solution to the cuvettes.
-
Incubate the samples for a short period (e.g., 5-10 minutes) at room temperature to ensure complete complex formation.
-
Measure the fluorescence emission spectra using a spectrofluorometer. Set the excitation wavelength to approximately 370 nm and record the emission from 400 nm to 600 nm.
-
Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration.
Protocol for Live Cell Imaging of Intracellular Zinc
This protocol provides a general guideline for visualizing intracellular Zn²⁺ using 8-hydroxyquinoline.
a. Cell Culture and Plating:
-
Culture the cells of interest (e.g., HeLa, HEK293) in appropriate media and conditions.
-
Plate the cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Allow the cells to adhere overnight.
b. Cell Staining and Imaging:
-
Wash the cells twice with a buffered saline solution (e.g., PBS or HBSS).
-
Prepare a loading solution of 8-HQ in the buffered saline (e.g., 5-10 µM).
-
Incubate the cells with the 8-HQ loading solution at 37°C for 15-30 minutes.
-
Wash the cells twice with the buffered saline to remove excess probe.
-
(Optional) To induce an increase in intracellular Zn²⁺, treat the cells with a Zn²⁺ ionophore (e.g., pyrithione) in the presence of extracellular ZnCl₂.
-
Image the cells using a fluorescence microscope equipped with a DAPI or similar filter set (Excitation: ~360/40 nm; Emission: ~460/50 nm).
Data Analysis and Interpretation
The fluorescence titration data can be used to determine the binding affinity (dissociation constant, Kd) of 8-HQ for Zn²⁺ by fitting the data to a suitable binding model (e.g., a 1:2 binding isotherm). The limit of detection (LOD) can also be calculated from the titration data. For cellular imaging, changes in fluorescence intensity within the cells upon stimulation can be quantified to represent relative changes in intracellular labile Zn²⁺ concentrations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak fluorescence signal | Incorrect filter set; Low probe concentration; Cell death | Verify microscope filter specifications; Increase probe concentration; Check cell viability with a live/dead stain. |
| High background fluorescence | Incomplete removal of extracellular probe; Autofluorescence | Increase the number of washing steps; Image a control sample without the probe to assess autofluorescence. |
| Precipitation of the probe | Low solubility of 8-HQ in aqueous buffer | Use a co-solvent like DMSO or ethanol in the final loading buffer (ensure final solvent concentration is low, e.g., <1%). |
Safety Precautions
8-Hydroxyquinoline and its solutions should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed safety information. All experiments should be conducted in a well-ventilated area.
References
Application Notes and Protocols for the Analytical Detection of 5-Nitro-8-(piperidin-1-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-8-(piperidin-1-yl)quinoline is a quinoline derivative with potential applications in pharmaceutical and life sciences research. Its structural similarity to other biologically active quinolines, known for their antimicrobial and anticancer properties, suggests its potential as a therapeutic agent. Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices during research and development. These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), UV-Vis Spectrophotometry, and Electrochemical Methods. Additionally, a hypothesized signaling pathway is presented based on the known mechanisms of structurally related compounds.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of quinoline derivatives using various analytical methods. It is important to note that these values are illustrative and should be experimentally determined and validated for this compound in the user's specific matrix and instrumentation.
Table 1: High-Performance Liquid Chromatography (HPLC-UV)
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Recovery | 95 - 105% |
| Precision (RSD) | < 2% |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 ng/mL |
| Recovery | 90 - 110% |
| Precision (RSD) | < 5% |
Table 3: UV-Vis Spectrophotometry
| Parameter | Typical Value |
| Linearity Range | 1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Molar Absorptivity (ε) | 10,000 - 20,000 L·mol⁻¹·cm⁻¹ |
Table 4: Electrochemical Detection (Differential Pulse Voltammetry)
| Parameter | Typical Value |
| Linearity Range | 0.1 - 20 µM |
| Limit of Detection (LOD) | 0.05 µM |
| Limit of Quantitation (LOQ) | 0.15 µM |
| Precision (RSD) | < 5% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reverse-phase HPLC method for the quantification of this compound.
1.1. Materials and Reagents
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable acidic modifier)
-
Methanol (for sample preparation)
1.2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
1.3. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10-90% B
-
10-12 min: 90% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Due to the nitro-aromatic structure, a wavelength in the range of 254 nm or a wavelength of maximum absorption determined by a UV scan is recommended.[1]
-
Injection Volume: 10 µL
1.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For biological samples, protein precipitation followed by centrifugation and filtration is a common approach. For other matrices, a suitable extraction method should be developed and validated.
1.5. Analysis
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
Caption: General workflow for HPLC analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, an LC-MS/MS method is recommended, particularly for complex matrices.
2.1. Materials and Reagents
-
Same as HPLC-UV method.
2.2. Instrumentation
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
2.3. LC-MS/MS Conditions
-
LC Conditions: Similar to the HPLC-UV method, but with a potentially faster gradient and lower flow rate (e.g., 0.4 mL/min) to be compatible with the MS.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Parameters:
-
The precursor ion will be the protonated molecule [M+H]⁺.
-
Collision-induced dissociation (CID) will be used to generate product ions. The specific precursor/product ion transitions and collision energies must be optimized for this compound.
-
-
Detection: Multiple Reaction Monitoring (MRM) for quantification.
2.4. Standard and Sample Preparation
-
Similar to the HPLC-UV method, but with concentrations in the ng/mL range. The use of an internal standard is highly recommended for LC-MS/MS analysis to correct for matrix effects and instrument variability. A structurally similar compound not present in the sample would be an ideal internal standard.
References
Application Notes and Protocols for 5-Nitro-8-(piperidin-1-yl)quinoline Experiments
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are designed to serve as a comprehensive guide for researchers working with 5-Nitro-8-(piperidin-1-yl)quinoline. Direct experimental data on the dosage and concentration of this specific compound is limited in publicly available literature. Therefore, the information provided herein is synthesized from studies on structurally related quinoline derivatives. Researchers are strongly advised to use this document as a starting point and to perform dose-response studies to determine the optimal concentrations for their specific experimental models.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds with a broad range of biological activities, including anticancer, antimicrobial, neuroprotective, and cardiovascular effects. The introduction of a nitro group and a piperidinyl moiety to the quinoline scaffold, as in this compound, suggests the potential for significant biological activity. These application notes provide detailed protocols for in vitro assays to help researchers determine the effective dosage and concentration of this compound for various experimental applications.
Quantitative Data Summary
The following tables summarize the in vitro activity of structurally similar quinoline derivatives. This data can be used as a reference for designing initial dose-ranging experiments for this compound.
Table 1: Cytotoxicity of Related Quinoline Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 8-Hydroxy-5-nitroquinoline | Raji (B-cell lymphoma) | 0.438 | [1] |
| 7-methyl-8-nitro-quinoline | Caco-2 (colorectal carcinoma) | 1.871 | |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (amelanotic melanoma) | 23.3 µg/mL | [2] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | MDA-MB-231 (breast adenocarcinoma) | 25.1 µg/mL | [2] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | A549 (lung adenocarcinoma) | 28.4 µg/mL | [2] |
Table 2: Antimicrobial Activity of Related Quinoline Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | [3][4] |
| Quinoline-based hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [3][4] |
| Quinoline-based hydroxyimidazolium hybrids 7c-d | Cryptococcus neoformans | 15.6 | [3][4] |
| 5-aryl-3-[(2-chloroquinolin-3-yl)methylene]furan-2(3H)-ones | Staphylococcus aureus | 6.25 | [5] |
| 5-aryl-3-[(2-chloroquinolin-3-yl)methylene]furan-2(3H)-ones | Escherichia coli | 6.25 | [5] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell viability and proliferation.
Materials:
-
This compound
-
Human cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO without compound) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Broth Microdilution Antimicrobial Susceptibility Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
This compound
-
Bacterial or fungal strain of interest
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Grow the microorganism overnight in the appropriate broth.
-
Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visualizations
Caption: Workflow for a standard in vitro cytotoxicity assay.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
References
Application Notes and Protocols for 5-Nitro-8-(piperidin-1-yl)quinoline in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including significant potential in anticancer drug discovery.[1] The synthetic versatility of the quinoline ring allows for extensive structural modifications to optimize therapeutic efficacy.[1] This document focuses on 5-Nitro-8-(piperidin-1-yl)quinoline, a specific derivative.
While extensive research exists for the broader class of quinoline compounds, specific experimental data for this compound in anticancer research is not widely available in public literature. Therefore, these application notes provide a comprehensive framework for its investigation, drawing upon data and protocols from structurally related nitroquinoline and aminoquinoline analogues. The methodologies and comparative data presented herein are intended to serve as a robust starting point for researchers aiming to characterize the anticancer potential of this novel agent.
Comparative Quantitative Data: Cytotoxicity of Related Quinoline Derivatives
To establish a benchmark for evaluating the potency of this compound, the following tables summarize the half-maximal inhibitory concentration (IC50) values of structurally related nitro- and amino-quinoline derivatives against various human cancer cell lines.
Table 1: IC50 Values of 8-Hydroxy-5-nitroquinoline (Nitroxoline, NQ) and Related Analogues
| Compound | Cell Line | Cancer Type | IC50 (µM) | Notes | Reference(s) |
| 8-Hydroxy-5-nitroquinoline (NQ) | Raji | B-cell Lymphoma | 0.438 | Most toxic among six analogues tested. | [2] |
| Clioquinol | Raji | B-cell Lymphoma | ~2.0 - 4.0 | Halogenated 8-hydroxyquinoline. | [2] |
| 5,7-Diiodo-8-hydroxyquinoline (IIQ) | Raji | B-cell Lymphoma | ~6.0 | Least toxic among analogues tested. | [2] |
Note: The cytotoxicity of NQ was reported to be enhanced by the addition of copper.[2][3]
Table 2: IC50 Values of Various Amino-Quinoline-5,8-dione Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Compound 7d | HeLaS3 | Cervical Carcinoma | 0.59 | [4] |
| KB-vin (multidrug-resistant) | Cervical Carcinoma | 0.97 | [4] | |
| Compound 6d | HeLaS3 | Cervical Carcinoma | 0.80 | [4] |
| KB-vin (multidrug-resistant) | Cervical Carcinoma | 1.52 | [4] | |
| Paclitaxel (Control) | HeLaS3 | Cervical Carcinoma | 0.003 | [4] |
| KB-vin (multidrug-resistant) | Cervical Carcinoma | 2.45 | [4] |
*Compound 7d: 7-((4-(4-Methylpiperazin-1-yl)phenyl)amino)quinoline-5,8-dione. Compound 6d: 6-((4-(4-Methylpiperazin-1-yl)phenyl)amino)quinoline-5,8-dione.[4]
Hypothesized Mechanisms of Action & Signaling Pathways
Based on studies of related quinoline derivatives, this compound may exert its anticancer effects through several mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).
Induction of Apoptosis
Many quinoline compounds induce programmed cell death (apoptosis) in cancer cells. One common pathway involves the activation of initiator caspases (caspase-8 and caspase-9) which in turn activate the executioner caspase-3, leading to PARP cleavage and cell death.[5] Another mechanism involves altering the expression of Bcl-2 family proteins, such as increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2.[6][7]
Cell Cycle Arrest
Certain piperidine and quinoline derivatives have been shown to arrest the cell cycle at specific phases (e.g., G1 or S phase), preventing cancer cell proliferation.[8][9][10] This is often accompanied by the modulation of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[11]
Experimental Protocols
The following are detailed protocols for foundational experiments to characterize the anticancer activity of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability after exposure to a test compound.[12][13]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.[15] Remove the old medium and add 100 µL of medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM).[14] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[13]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours, allowing for the formation of formazan crystals.[13][14]
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[14][15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells (e.g., 5 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization. Centrifuge and wash the cell pellet twice with cold PBS.[15]
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[15]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.[15]
-
Data Acquisition: Analyze the samples using a flow cytometer to measure the DNA content of the cells.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assessment (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells (e.g., 5 x 10⁵ cells/well) in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest all cells (adherent and floating) and wash twice with cold PBS.[15]
-
Staining: Resuspend the cell pellet in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution & Acquisition: Add 400 µL of Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Analysis: Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
General Experimental and Screening Workflow
A logical workflow is essential for the systematic evaluation of a novel compound's anticancer properties. The process begins with broad cytotoxicity screening and progresses to more detailed mechanistic studies.
References
- 1. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperine causes G1 phase cell cycle arrest and apoptosis in melanoma cells through checkpoint kinase-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Nitro-8-(piperidin-1-yl)quinoline and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the mechanism of action of 5-Nitro-8-(piperidin-1-yl)quinoline is not extensively available in the current scientific literature. The following information is primarily based on studies of the structurally similar and well-researched compound, 8-hydroxy-5-nitroquinoline (Nitroxoline, NQ) . While these compounds share a 5-nitroquinoline core, the substitution at the 8-position (piperidine vs. hydroxyl) will influence their physicochemical and biological properties. Therefore, the data and protocols presented here should be considered as a starting point for the investigation of this compound, and its actual mechanism of action and biological activity may differ significantly.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 5-nitroquinoline scaffold, in particular, has been identified as a key pharmacophore in several biologically active molecules. This document provides an overview of the potential mechanism of action of this compound, drawing parallels from its close analog, 8-hydroxy-5-nitroquinoline (Nitroxoline).
Postulated Mechanism of Action (Based on 8-hydroxy-5-nitroquinoline)
The anticancer activity of 8-hydroxy-5-nitroquinoline (Nitroxoline) is believed to be multifactorial. A key proposed mechanism involves the generation of intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells.[4][5][6] The activity of Nitroxoline has been shown to be enhanced by the presence of copper ions.[4][5] Unlike some other quinoline derivatives like clioquinol, Nitroxoline is not a zinc ionophore.[4][5]
Signaling Pathway Diagram
Caption: Postulated mechanism of action for 8-hydroxy-5-nitroquinoline.
Quantitative Data (for 8-hydroxy-5-nitroquinoline)
The following table summarizes the cytotoxic activity of 8-hydroxy-5-nitroquinoline (Nitroxoline, NQ) against a human B-cell lymphoma cell line (Raji).
| Compound | Cell Line | IC50 (nM)[4] |
| 8-hydroxy-5-nitroquinoline (NQ) | Raji | 438 |
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the biological activity of quinoline derivatives, based on methodologies reported for 8-hydroxy-5-nitroquinoline.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.
Experimental Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., Raji, HeLa, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Reactive Oxygen Species (ROS) Generation Assay
This protocol is used to measure the intracellular generation of ROS.
Methodology:
-
Cell Culture: Culture cells to 70-80% confluency.
-
Dye Loading: Wash the cells with PBS and then incubate them with a fluorescent ROS probe, such as 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), for 30 minutes at 37°C.
-
Compound Treatment: Wash the cells again with PBS to remove the excess probe and then treat them with the test compound at the desired concentration.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF) at different time points using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be elucidated, the available data on its structural analog, 8-hydroxy-5-nitroquinoline, suggests a potential role in inducing oxidative stress in cancer cells. The substitution of the hydroxyl group with a piperidine moiety may significantly alter its metal-chelating properties and, consequently, its biological activity.
Future research should focus on:
-
Directly evaluating the cytotoxic and antimicrobial activity of this compound against a panel of cancer cell lines and microbial strains.
-
Investigating its ability to generate ROS and the role of metal ions in its activity.
-
Conducting structure-activity relationship (SAR) studies to understand the contribution of the piperidine group to its biological profile.
-
Exploring its potential effects on other cellular pathways known to be modulated by quinoline derivatives.[2]
The protocols and data presented in these application notes provide a foundational framework for initiating such investigations into the therapeutic potential of this compound.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Quinoline Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of a multitude of pharmacologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of biological activities, leading to their development as effective therapeutic agents in various disease areas, including infectious diseases, oncology, and neurology.[2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with quinoline derivatives.
Anticancer Applications
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[3][4] Several FDA-approved drugs containing the quinoline moiety are used in clinical oncology.[5]
Signaling Pathways in Quinoline-Based Cancer Therapy
Quinoline derivatives often target key signaling pathways implicated in cancer progression. Many act as kinase inhibitors, disrupting aberrant signaling that drives tumor growth.[3][6] They can interfere with pathways such as those mediated by vascular endothelial growth factor (VEGF), epidermal growth factor (EGF), and c-Met receptors, which are crucial for processes like angiogenesis, cell proliferation, and metastasis.[6][7]
Quantitative Data: Anticancer Activity
The anticancer efficacy of quinoline derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrids | |||
| Compound 12e | MGC-803 (Gastric) | 1.38 | [8] |
| HCT-116 (Colon) | 5.34 | [8] | |
| MCF-7 (Breast) | 5.21 | [8] | |
| Quinoline chalcone 6 | HL-60 (Leukemia) | 0.59 | [8] |
| 4,7-Disubstituted Quinolines | |||
| 7-chloro-4-quinolinylhydrazone | SF-295 (CNS) | 0.314 - 4.65 | [5] |
| HTC-8 (Colon) | [5] | ||
| HL-60 (Leukemia) | [5] | ||
| Pyrazolyl-quinolines | |||
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 | [5] |
| U937 (Leukemia) | 43.95 | [5] | |
| Quinoline-3-carboxamides | |||
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl)acrylamide | MCF-7 (Breast) | 29.8 | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method to assess the cytotoxic effects of quinoline derivatives on cancer cell lines.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test quinoline derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test quinoline derivative in the complete cell culture medium. The final DMSO concentration should be below 0.5%.[9]
-
Remove the existing medium and add 100 µL of the medium containing various concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[9]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[9]
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[3]
Antimalarial Applications
Quinoline derivatives have historically been cornerstone drugs in the fight against malaria. The discovery of quinine from Cinchona bark marked a turning point in the treatment of this parasitic disease.
Mechanism of Action
The primary mechanism of action for many quinoline antimalarials, such as chloroquine, involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole. The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin. Quinoline derivatives accumulate in the acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and parasite death.
Quantitative Data: Antimalarial Activity
The in vitro antimalarial activity of quinoline derivatives is typically reported as IC50 values against different strains of Plasmodium falciparum.
| Compound/Derivative | P. falciparum Strain | IC50 (µM) | Reference |
| Quinolinyl Thiourea Analog | Chloroquine-resistant | 1.2 | [10] |
| Quinoline with Diethylamine Side Chain | Not specified | 2.2 | [10] |
| Quinoline with Dimethylamino Group | Not specified | 1.2 | [10] |
| Quinoline Triazole 9 | Chloroquine-sensitive (D10) | 0.349 - 1.247 | [10] |
| 6-Chloro-2-arylvinylquinoline 29 | Dd2 | 0.0048 | [11] |
Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)
This protocol describes a common method for determining the in vitro antimalarial activity of quinoline derivatives.
Materials:
-
P. falciparum culture (chloroquine-sensitive or -resistant strain)
-
Human O+ erythrocytes
-
Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or Albumax)
-
96-well microtiter plates
-
Test quinoline derivative (dissolved in DMSO)
-
SYBR Green I dye
-
Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)
-
Fluorescence microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in the complete culture medium in a 96-well plate.
-
Parasite Culture: Add synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours in a humidified, modular incubation chamber at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Cell Lysis: After incubation, add SYBR Green I lysis buffer to each well and mix gently.
-
Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1-2 hours and measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Plot the fluorescence intensity against the log of the drug concentration and determine the IC50 value using a non-linear regression analysis.
Antibacterial Applications
Quinoline derivatives, particularly fluoroquinolones, are a major class of synthetic broad-spectrum antibacterial agents. They are widely used to treat a variety of bacterial infections.
Experimental Workflow: Antibacterial Drug Discovery
The discovery of new antibacterial quinoline derivatives typically follows a structured workflow, from initial screening to lead optimization.
Quantitative Data: Antibacterial Activity
The antibacterial efficacy of quinoline derivatives is primarily quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.[12]
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline-Sulfonamide Hybrid (QS3) | E. coli | 128 | [12] |
| E. faecalis | 128 | [12] | |
| P. aeruginosa | 64 | [12] | |
| S. typhi | 512 | [12] | |
| Quinolone-coupled Hybrid (5d) | MRSA | 4-16 | [13] |
| VRE | 4-16 | [13] | |
| E. coli | 0.125-8 | [13] | |
| Quinoline-2-one Derivative (6c) | MRSA | 0.75 | [14] |
| VRE | 0.75 | [14] | |
| MRSE | 2.50 | [14] | |
| Quinoline-based Hydroxyimidazolium (7b) | S. aureus | 2 | [15] |
| M. tuberculosis H37Rv | 10 | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the MIC of quinoline derivatives against bacteria.[12]
Materials:
-
Bacterial strain of interest
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test quinoline derivative (dissolved in DMSO)
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate and transfer them to a sterile broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12] Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the quinoline derivative in CAMHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. The final volume in each well should be 200 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Neuroprotective Applications
Quinoline derivatives have shown promise as neuroprotective agents for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][16] Their mechanisms of action are often multi-faceted, involving antioxidant, anti-inflammatory, and enzyme inhibitory activities.[1][17]
Signaling Pathways in Neuroprotection
Quinoline derivatives can exert their neuroprotective effects by modulating various signaling pathways involved in neuronal survival and death. They can reduce oxidative stress by scavenging free radicals and upregulating antioxidant enzymes. Some derivatives can also inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key targets in Alzheimer's and Parkinson's disease, respectively.[18]
Quantitative Data: Neuroprotective Effects
The neuroprotective efficacy of quinoline derivatives can be quantified through various in vitro and in vivo models.
| Compound/Derivative | Model | Endpoint | Result | Reference |
| DHQ | Cerebral Ischemia/Reperfusion (rats) | Reduction in neuronal damage | 50 mg/kg dose showed significant protection | [1] |
| HTHQ | Parkinson's Disease (rotenone-induced) | Improved motor coordination | Significant improvement observed | [1] |
| QN23 | Oxygen-Glucose Deprivation (in vitro) | Increased cell viability | Significant neuroprotection at 100-250 µM | [19] |
| QN4 & QN15 | Oxygen-Glucose Deprivation (in vitro) | Increased cell viability | Higher neuroprotection than reference compound | [19] |
Experimental Protocol: In Vitro Neuroprotection Assay (MPP+ Model in SH-SY5Y Cells)
This protocol describes a method for evaluating the neuroprotective effects of quinoline derivatives against MPP+-induced neurotoxicity in a human neuroblastoma cell line, a common model for Parkinson's disease research.[1]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well plates
-
Test quinoline derivative (dissolved in DMSO)
-
MPP+ (1-methyl-4-phenylpyridinium)
-
MTT solution
-
Solubilization buffer
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.[1]
-
Pre-treatment: Pre-treat the cells with various concentrations of the quinoline derivative for 1-2 hours.[1]
-
Induction of Neurotoxicity: Induce neurotoxicity by adding MPP+ to the wells. Include control wells (untreated cells, cells treated only with MPP+, and cells treated only with the test compound).[1]
-
Incubation: Incubate the plates for 24-48 hours.
-
Cell Viability Assessment (MTT Assay): Perform an MTT assay as described in the anticancer protocol to measure cell viability.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells to determine the protective effect of the quinoline derivative.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmphs.com [ijmphs.com]
- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 5-Nitro-8-(piperidin-1-yl)quinoline for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Nitro-8-(piperidin-1-yl)quinoline in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The low aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic. The presence of the nitro group and the piperidinyl substituent further contributes to its lipophilic nature, leading to poor interaction with water molecules.[1][2] Strong intermolecular forces in the solid crystal lattice of the compound can also make it difficult for water to solvate individual molecules, thus limiting solubility.[2]
Q2: What are the initial recommended solvents for preparing a stock solution?
A2: For creating high-concentration stock solutions of poorly soluble compounds like this compound, Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.[3] Other water-miscible organic solvents such as ethanol, methanol, and N,N-dimethylformamide (DMF) can also be effective.[3][4] The choice of solvent will depend on the specific requirements and tolerance of your experimental assay.[3]
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent (like DMSO) is significantly reduced upon dilution into the aqueous medium, causing the compound to exceed its solubility limit in the final solution.
Initial Troubleshooting Steps:
-
Lower the Final Concentration: Your target concentration may be too high for the aqueous buffer. Try preparing serial dilutions to find a concentration that remains soluble.
-
Increase the Final Co-solvent Concentration: A slightly higher final concentration of the co-solvent (e.g., 0.5% or 1% DMSO instead of 0.1%) might be necessary to maintain solubility. Always include a vehicle control with the same final solvent concentration in your experiment to account for any solvent effects.
-
Gentle Warming and Sonication: Briefly warming the solution in a water bath (e.g., at 37°C) or using a sonicator can help redissolve small amounts of precipitate. However, be cautious about the compound's stability at elevated temperatures.
Troubleshooting Guide: Solubility Enhancement Techniques
If initial attempts to dissolve this compound are unsuccessful, several techniques can be employed to improve its solubility.
Issue 1: The compound has very low solubility even in organic solvents.
-
Solution: A combination of solvents or the use of solubilizing excipients may be necessary. Consider creating a stock solution in 100% DMSO first, and then for your working solution, use a buffer containing a co-solvent or other solubilizing agents.
Issue 2: The compound is not soluble enough in aqueous media for my in vitro or in vivo experiments.
-
Solution 1: pH Adjustment. Since this compound has a basic piperidinyl group, its solubility is likely pH-dependent.[5][6][7] Lowering the pH of the aqueous solution can protonate the nitrogen atom, forming a more soluble salt.[2][8]
-
Solution 2: Use of Co-solvents. The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[2]
-
Solution 3: Cyclodextrin Complexation. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming a water-soluble inclusion complex.[2]
-
Solution 4: Salt Formation. Reacting the basic this compound with an acid can form a stable salt with significantly improved aqueous solubility.[2][8]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution, which can then be diluted into an aqueous medium for experiments.
Materials:
-
This compound powder
-
High-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials with PTFE-lined caps
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1-10 mg) into a sterile vial.
-
Add Solvent: Add the calculated volume of DMSO to achieve the desired high concentration (e.g., 10-50 mM). A higher concentration minimizes the volume of organic solvent transferred to the final assay.
-
Promote Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath sonicator for 5-15 minutes.
-
Gentle warming in a 37°C water bath for 5-10 minutes can also aid dissolution.[3]
-
-
Visual Inspection: Ensure the solution is clear and free of any visible particles. If particulates remain, the solution may be saturated. In this case, you can either add more solvent to fully dissolve the compound or centrifuge the solution and use the clear supernatant, being sure to determine its actual concentration.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Profile
This experiment will help determine the optimal pH for solubilizing this compound.
Materials:
-
This compound powder
-
A series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers) at a constant ionic strength.
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge or 0.22 µm syringe filters
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Prepare Buffers: Prepare a range of buffers with known pH values.
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in separate vials. The goal is to have undissolved solid remaining at equilibrium.
-
Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[2]
-
Phase Separation: Separate the undissolved solid from the solution by centrifuging the vials at high speed (e.g., >10,000 x g) for 15-30 minutes or by filtering the suspension through a 0.22 µm syringe filter.[1]
-
Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable and validated analytical method like UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the measured solubility (concentration) against the final measured pH of each buffer solution. This will reveal the pH range where the compound is most soluble.
Protocol 3: Solubility Enhancement with Cyclodextrins
This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD), a commonly used and effective cyclodextrin for improving the solubility of hydrophobic compounds.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge or 0.22 µm syringe filters
-
Analytical instrument for quantification
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your chosen aqueous buffer at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).
-
Add Compound: Add an excess amount of this compound powder to a fixed volume of each cyclodextrin solution and a control (buffer only).
-
Equilibration: Tightly cap the vials and agitate them at a constant temperature for 24-48 hours.[1]
-
Phase Separation: Centrifuge or filter the samples to remove undissolved compound as described in Protocol 2.
-
Quantification: Determine the concentration of the solubilized compound in the clear supernatant.
-
Analysis: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. A linear relationship indicates the formation of a soluble inclusion complex and can be used to determine the required cyclodextrin concentration to dissolve your target amount of the compound.[1]
Protocol 4: Salt Formation (Hydrochloride Salt)
This protocol provides a general method for forming the hydrochloride salt of a poorly soluble basic compound like this compound.
Materials:
-
This compound (free base)
-
Anhydrous solvent (e.g., diethyl ether, ethyl acetate, or a mixture)
-
Hydrochloric acid solution in a compatible solvent (e.g., 2 M HCl in diethyl ether) or gaseous HCl
-
Stirring plate and magnetic stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven or desiccator
Procedure:
-
Dissolve the Free Base: Dissolve a known amount of this compound in a minimal amount of the chosen anhydrous solvent with stirring.
-
Acid Addition: Slowly add a stoichiometric amount (or a slight excess) of the hydrochloric acid solution dropwise to the stirring solution of the free base. If using gaseous HCl, bubble it slowly through the solution.
-
Precipitation: The hydrochloride salt will likely precipitate out of the solution as a solid. Continue stirring for a period (e.g., 30-60 minutes) to ensure complete salt formation.
-
Isolation: Collect the precipitated salt by vacuum filtration.
-
Washing: Wash the collected salt with a small amount of the cold anhydrous solvent to remove any unreacted starting material or excess acid.
-
Drying: Dry the salt under vacuum to remove any residual solvent.
-
Characterization: Confirm the formation of the salt and its purity using appropriate analytical techniques (e.g., melting point, NMR, FTIR, and elemental analysis). The aqueous solubility of the resulting salt should then be determined and compared to the free base.
Data Presentation
Table 1: Solubility of 5-Nitroquinoline Analogs in Various Solvents
| Compound | Solvent | Solubility | Reference |
| 5-Nitroquinoline | Water (pH 7.4) | 16.3 µg/mL | [5] |
| 8-Hydroxy-5-nitroquinoline | Water | Slightly soluble (approx. 1 g/950 mL) | [2] |
| 8-Hydroxy-5-nitroquinoline | Alcohol | Very slightly soluble | [2] |
| 8-Hydroxy-5-nitroquinoline | Diethyl ether | Very slightly soluble | [2] |
| 8-Hydroxy-5-nitroquinoline | Hot Hydrochloric acid | Freely soluble | [2] |
| 8-Nitroquinoline | Water | Slightly soluble | [9] |
| 8-Nitroquinoline | Ethanol, Ether, Benzene, Chloroform, Dilute Acid | Soluble | [9] |
Table 2: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |
| This compound | C14H15N3O2 | 257.29 | 2.9453 |
| 5-Nitroquinoline | C9H6N2O2 | 174.16 | 2.143 |
| 8-Nitroquinoline | C9H6N2O2 | 174.16 | 1.40 |
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Decision tree for selecting a solubility enhancement technique.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. catsci.com [catsci.com]
- 2. datapdf.com [datapdf.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmtech.com [pharmtech.com]
- 6. studylib.net [studylib.net]
- 7. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. youtube.com [youtube.com]
preventing degradation of 5-Nitro-8-(piperidin-1-yl)quinoline in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 5-Nitro-8-(piperidin-1-yl)quinoline in solution. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the chemical structure, which includes a nitroaromatic quinoline core, the primary factors contributing to degradation are likely:
-
Light Exposure: Nitroaromatic compounds are often susceptible to photodegradation.[1][2][3] Exposure to UV or even ambient light can induce photochemical reactions, leading to the breakdown of the molecule.
-
pH: The stability of quinoline derivatives can be pH-dependent. Both acidic and basic conditions can potentially lead to hydrolysis or other degradation pathways.[4][5]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions. For long-term storage, lower temperatures are generally recommended.
-
Oxidizing Agents: The presence of strong oxidizing agents may lead to the degradation of the quinoline ring system.[6][7]
-
Reactive Solvents: While common laboratory solvents are generally stable, reactive impurities or inappropriate solvent choices could potentially contribute to degradation over time.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions of this compound should be stored with the following precautions:
-
Protection from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect from light.
-
Temperature Control: For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, freezing at -20°C or below is recommended.[8] Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For sensitive applications or long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.
-
Appropriate Solvent: Use high-purity, HPLC-grade solvents. The choice of solvent may impact stability, and it is recommended to perform initial stability studies in the desired solvent system.
Q3: Are there any known degradation products of this compound?
A3: While specific degradation products for this exact compound are not extensively documented in the literature, potential degradation pathways for similar structures include:
-
Reduction of the Nitro Group: The nitro group could be reduced to a nitroso, hydroxylamino, or amino group.
-
Hydroxylation of the Quinoline Ring: The quinoline ring system may undergo hydroxylation.[9]
-
Cleavage of the Piperidine Ring: Although generally stable, extreme conditions could potentially lead to the cleavage of the piperidine ring.
-
Photodegradation Products: Exposure to light can lead to complex photochemical reactions and the formation of various photoproducts.[2][10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound potency or concentration over time in solution. | Photodegradation | - Store solutions in amber vials or protect from light. - Prepare fresh solutions before use. - Conduct experiments under low-light conditions if possible. |
| Temperature-induced degradation | - Store stock solutions at -20°C or -80°C. - Minimize the time working solutions are kept at room temperature. | |
| Hydrolysis | - Evaluate the stability of the compound at different pH values. - Use buffered solutions to maintain a stable pH. | |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products | - Perform a forced degradation study to identify potential degradation products. - Adjust storage and handling conditions to minimize degradation. - Use a stability-indicating analytical method. |
| Solvent impurities or reactivity | - Use high-purity, fresh solvents. - Check for solvent-adduct formation in mass spectrometry data. | |
| Color change of the solution. | Degradation of the compound | - This is a strong indicator of degradation. The solution should be discarded. - Re-evaluate storage and handling procedures. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure to intentionally degrade this compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add an equal volume of 0.1 N HCl.
-
Heat the solution at 60-80°C for various time points (e.g., 2, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with 0.1 N NaOH, and analyze by HPLC or LC-MS.
-
-
Base Hydrolysis:
-
Prepare a solution of the compound as in the acid hydrolysis study.
-
Add an equal volume of 0.1 N NaOH.
-
Maintain at room temperature or heat at 60-80°C for various time points.
-
At each time point, withdraw an aliquot, neutralize with 0.1 N HCl, and analyze.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound.
-
Add a solution of hydrogen peroxide (e.g., 3-30%).
-
Keep the solution at room temperature and monitor at various time points.
-
Analyze the samples by HPLC or LC-MS.
-
-
Photodegradation:
-
Expose a solution of the compound to a UV light source (e.g., 254 nm or 365 nm) or direct sunlight.
-
Keep a control sample in the dark.
-
Analyze both samples at various time points.
-
Protocol 2: Solution Stability Assessment
This protocol is for determining the stability of this compound in a specific solvent and storage condition.
Materials:
-
This compound
-
Chosen solvent (e.g., DMSO, ethanol, PBS)
-
HPLC or LC-MS system
-
Calibrated analytical balance and volumetric flasks
Procedure:
-
Solution Preparation:
-
Accurately prepare a stock solution of a known concentration.
-
Aliquot the solution into multiple vials for different time points and conditions.
-
-
Storage:
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).
-
-
Analysis:
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each storage condition.
-
Allow the solution to come to room temperature if frozen or refrigerated.
-
Analyze the sample by a validated analytical method (e.g., HPLC-UV) to determine the concentration of the parent compound.
-
-
Data Evaluation:
-
Compare the concentration at each time point to the initial (time 0) concentration to determine the percentage of degradation.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. fishersci.com [fishersci.com]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Biodegradation characteristics of quinoline by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Synthesis of 5-Nitro-8-(piperidin-1-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 5-Nitro-8-(piperidin-1-yl)quinoline, a crucial scaffold in medicinal chemistry. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions, maximize yields, and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most prevalent and efficient method is the nucleophilic aromatic substitution (SNAr) of an 8-halo-5-nitroquinoline, typically 8-chloro-5-nitroquinoline, with piperidine. The electron-withdrawing nitro group at the C-5 position activates the quinoline ring, facilitating the displacement of the halogen at the C-8 position by the piperidine nucleophile.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors. Key areas to investigate include:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the progress using Thin Layer Chromatography (TLC) until the starting material (8-chloro-5-nitroquinoline) is no longer visible.
-
Suboptimal Temperature: The reaction temperature might be too low for an efficient substitution or too high, leading to decomposition of reactants or products.
-
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.
-
Base Strength: The presence of a suitable base to scavenge the HX formed during the reaction is important. An excess of piperidine can often serve this purpose, or a non-nucleophilic base like triethylamine can be added.
-
Moisture: The presence of water can interfere with the reaction. Ensure all reagents and solvents are dry.
Q3: I am observing significant side product formation. What are the likely side reactions?
Common side reactions in this synthesis may include:
-
Formation of Hydroxylated Impurities: If water is present in the reaction mixture, hydrolysis of the starting material, 8-chloro-5-nitroquinoline, can occur, leading to the formation of 5-nitroquinolin-8-ol.
-
Di-substitution or other positional isomers: While less common due to the directing effect of the nitro group, substitution at other positions or di-substitution could occur under harsh reaction conditions.
-
Decomposition: At excessively high temperatures, the nitroquinoline core or the product may decompose, leading to a complex mixture of byproducts.
Q4: What are the recommended purification methods for this compound?
The crude product can be purified using standard techniques:
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from unreacted starting materials and side products. A gradient of ethyl acetate in hexane is a common eluent system.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can yield a highly pure product.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction | Increase reaction time and monitor by TLC. Consider a moderate increase in temperature (e.g., in 10-20°C increments). |
| Low reaction temperature | Gradually increase the reaction temperature. For analogous reactions, temperatures in the range of 80-120°C are common.[1] | |
| Inappropriate solvent | Switch to a polar aprotic solvent such as DMSO or DMF. | |
| Starting material degradation | Ensure the purity of 8-chloro-5-nitroquinoline. Store it in a cool, dark, and dry place. | |
| Multiple Spots on TLC (Side Products) | Presence of water | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Reaction temperature too high | Reduce the reaction temperature. Consider running the reaction at a lower temperature for a longer duration. | |
| Incorrect stoichiometry | Ensure the correct molar ratios of reagents are used. A slight excess of piperidine is often beneficial. | |
| Difficulty in Product Isolation | Product is an oil | After aqueous workup, extract thoroughly with an appropriate organic solvent like ethyl acetate or dichloromethane. |
| Emulsion formation during workup | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. | |
| Product Discoloration | Oxidation of the product | Store the purified product under an inert atmosphere (nitrogen or argon) and protect it from light. |
Experimental Protocols
Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is based on established methods for similar nucleophilic aromatic substitutions on the quinoline ring.[1]
Materials:
-
8-Chloro-5-nitroquinoline
-
Piperidine
-
Triethylamine (optional, as a non-nucleophilic base)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 8-chloro-5-nitroquinoline (1.0 eq).
-
Reagent Addition: Add anhydrous DMSO to dissolve the starting material. Then, add piperidine (1.5-2.0 eq) to the stirred solution. If desired, triethylamine (1.5 eq) can also be added.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 4-12 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).
-
Workup: Once the reaction is complete (disappearance of the 8-chloro-5-nitroquinoline spot on TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.
Data Presentation
Table 1: Illustrative Reaction Conditions for Analogous Syntheses
| Starting Material | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Chloromethyl-8-hydroxyquinoline HCl | 1-Phenylpiperazine | DMSO | 80 | 12 | 80 | [1] |
| 5-Chloromethyl-8-hydroxyquinoline HCl | 1-(4-Chlorophenyl)piperazine | DMSO | 80 | 12 | 75 | [1] |
| 5-Chloromethyl-8-hydroxyquinoline HCl | 1-Methylpiperazine | DMSO | 80 | 12 | 65 | [1] |
Note: The data presented is for the synthesis of similar piperazinyl-quinoline derivatives and serves as a guide for optimizing the synthesis of this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing reaction yield.
References
Technical Support Center: Synthesis of 5-Nitro-8-(piperidin-1-yl)quinoline
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-Nitro-8-(piperidin-1-yl)quinoline. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis process in a question-and-answer format.
Question: My nitration of 8-hydroxyquinoline is resulting in a low yield of the desired 5-nitro-8-hydroxyquinoline and formation of a significant byproduct. What is happening and how can I prevent it?
Answer: A common issue in the nitration of 8-hydroxyquinoline is the formation of the 5,7-dinitro-8-hydroxyquinoline byproduct due to over-nitration.[1][2] This can be minimized by carefully controlling the reaction conditions. Prolonged reaction times or high concentrations of nitric acid can lead to dinitration.[1]
-
Recommendation: Use dilute nitric acid and monitor the reaction closely, for instance, by using thin-layer chromatography (TLC).[3] Consider a two-step process involving nitrosation of 8-hydroxyquinoline followed by oxidation to the 5-nitro derivative, which can offer better control and reduce the formation of dinitro impurities.[2][4]
Question: I am struggling to separate the 5-nitroquinoline and 8-nitroquinoline isomers formed during the nitration of quinoline. What is an effective method for their separation?
Answer: The direct nitration of quinoline typically produces a mixture of 5-nitroquinoline and 8-nitroquinoline.[5][6] A successful method for separating these isomers is through the selective crystallization of their hydrohalide salts.[5] By treating the mixture with hydrogen chloride in a suitable solvent like dimethylformamide (DMF), 5-nitroquinoline hydrochloride can be selectively precipitated.[5]
Question: The final nucleophilic aromatic substitution (SNAr) step to introduce the piperidine moiety is proceeding very slowly or not at all. What are the possible causes and solutions?
Answer: The success of the SNAr reaction depends heavily on the presence of an electron-withdrawing group ortho or para to a good leaving group.[7][8] In this synthesis, the nitro group at the 5-position activates the 8-position for nucleophilic attack.
-
Poor Leaving Group: Ensure you have a good leaving group at the 8-position, such as a halide (e.g., chloro or bromo). If you are starting from 8-hydroxy-5-nitroquinoline, you will need to convert the hydroxyl group into a better leaving group.
-
Reaction Conditions: The reaction may require heating. For similar nucleophilic substitutions on quinoline derivatives, temperatures around 80°C have been used.[3] The choice of solvent can also be critical; polar aprotic solvents like DMSO or DMF are often effective for SNAr reactions.
Question: I am observing multiple spots on my TLC plate after the final reaction, making purification difficult. What are the likely impurities and how can I purify the final product?
Answer: Impurities in the final product can include unreacted starting materials (e.g., 8-chloro-5-nitroquinoline) and potential side products from competing reactions. Purification can typically be achieved through column chromatography or recrystallization.[3][4]
-
Purification Strategy: For compounds with similar structures, column chromatography using a solvent system like hexane/acetone has proven effective.[3] Recrystallization from solvents such as ethanol or acetone is also a common and effective method for purifying nitroquinoline derivatives.[4]
Frequently Asked Questions (FAQs)
What is the general synthetic strategy for this compound?
A common strategy involves a multi-step synthesis:
-
Nitration: Introduction of a nitro group at the 5-position of a quinoline precursor, often 8-hydroxyquinoline.
-
Functional Group Interconversion: Conversion of the group at the 8-position (e.g., a hydroxyl group) into a good leaving group (e.g., a halogen).
-
Nucleophilic Aromatic Substitution: Reaction of the 8-substituted-5-nitroquinoline with piperidine to yield the final product.
Why is the nitration of quinoline directed to the 5- and 8-positions?
Under typical nitrating conditions (a mixture of nitric and sulfuric acid), the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring towards electrophilic attack. Therefore, the electrophilic nitration occurs on the benzene ring, primarily at the 5- and 8-positions.[6]
Are there any safety concerns with the Skraup synthesis of the quinoline core?
Yes, the Skraup synthesis, which uses aniline, glycerol, a strong acid, and an oxidizing agent, is known to be a violently exothermic reaction.[9] Careful control of the reaction temperature and the rate of addition of reagents is crucial to prevent the reaction from becoming uncontrollable.
Experimental Protocols
Synthesis of 5-Nitro-8-hydroxyquinoline
This protocol is based on the nitration of 8-hydroxyquinoline.
-
Dissolve 8-hydroxyquinoline in concentrated sulfuric acid at a low temperature (e.g., 0-5°C).
-
Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature and stirring vigorously.
-
After the addition is complete, allow the reaction to stir for a specified time, monitoring its progress by TLC.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Filter the precipitate, wash it thoroughly with cold water until the washings are neutral, and dry the product.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or acetone.[4]
Synthesis of this compound
This protocol assumes the availability of 8-chloro-5-nitroquinoline.
-
In a round-bottom flask, dissolve 8-chloro-5-nitroquinoline in a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO).
-
Add piperidine to the solution. An excess of piperidine can be used to act as both the nucleophile and the base to neutralize the HCl formed. Alternatively, a non-nucleophilic base like triethylamine can be added.[3]
-
Heat the reaction mixture (e.g., to 80°C) and stir for several hours, monitoring the reaction by TLC.[3]
-
After the reaction is complete, cool the mixture to room temperature and add water to precipitate the crude product.[3]
-
Extract the product with an organic solvent like ethyl acetate.[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.[3]
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the key steps in the synthesis.
| Reaction Step | Starting Material | Reagents | Temperature | Time | Typical Yield | Reference |
| Nitration of Quinoline | Quinoline | HNO₃, H₂SO₄ | 100-110°C | 30 min | Mixture of 5-nitro (52%) and 8-nitro (48%) isomers | [5],[6] |
| Nucleophilic Substitution | 5-chloromethyl-8-hydroxyquinoline hydrochloride | Piperazine, Et₃N, DMSO | 80°C | 12 h | ~80% (for a similar compound) | [3] |
Visualizations
Synthesis Pathway
Caption: Overall synthesis pathway for this compound.
Troubleshooting Workflow
Caption: A general workflow for troubleshooting common synthesis issues.
Logical Relationships: Issues and Solutions
Caption: Relationship between common problems and their respective solutions.
References
- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. data.epo.org [data.epo.org]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Nitro-8-(piperidin-1-yl)quinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 5-Nitro-8-(piperidin-1-yl)quinoline. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to help enhance reaction yields and overcome common experimental hurdles.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of the initial nitration of quinoline to 5-nitroquinoline and 8-nitroquinoline low?
A1: Low yields in the nitration of quinoline are often due to suboptimal reaction conditions. The nitration of quinoline typically produces a mixture of 5-nitroquinoline and 8-nitroquinoline. To maximize the overall yield of these isomers, it is crucial to control the reaction temperature and the equivalents of nitric acid used. Running the nitration at approximately 95°C to 100°C for one to two hours with about 1.5 equivalents of nitric acid has been found to be preferable for maximizing the yields of both 5-nitroquinoline and 8-nitroquinoline.[1]
Q2: How can I effectively separate 5-nitroquinoline from 8-nitroquinoline after the initial nitration step?
A2: The separation of 5-nitroquinoline and 8-nitroquinoline isomers can be challenging. A highly effective method involves the selective crystallization of their hydrohalide salts from wet dimethylformamide (DMF). When using DMF with a small amount of water (0.5% to 10%), the selectivity of the separation is dramatically enhanced. This process can yield 5-nitroquinoline hydrohalide at over 99% purity.[1] The 8-nitroquinoline can then be precipitated by increasing the pH of the remaining solution.[1]
Q3: My nucleophilic substitution reaction of 5-nitro-8-chloroquinoline with piperidine is resulting in a low yield of the desired product. What are the possible reasons?
A3: A low yield in the nucleophilic aromatic substitution (SNAr) reaction can be attributed to several factors:
-
Insufficient reaction temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Heating the reaction mixture, for instance to 80°C, can significantly improve the yield.
-
Steric hindrance: The bulkiness of the piperidine nucleophile can sometimes hinder the reaction. While piperidine is a common nucleophile, significant steric hindrance from other substituents on the quinoline ring could lower the yield.
-
Inadequate base: The presence of a non-nucleophilic base, such as triethylamine, is often necessary to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent choice: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are generally effective for this type of transformation.
Q4: I am observing the formation of significant side products during the synthesis. How can I minimize them?
A4: Side product formation is a common issue. In the context of this synthesis, potential side reactions include:
-
Formation of undesired isomers: During the initial nitration, various nitroquinoline isomers can be formed. Following established procedures for regioselective nitration and employing effective purification techniques are key.[1]
-
Over-nitration: In the nitration step, the formation of dinitro products like 5,7-dinitro-8-hydroxyquinoline can occur, especially with prolonged reaction times or higher temperatures.[2] Careful control of reaction conditions is essential.
-
Hydrolysis of the starting material: If water is present under harsh conditions, hydrolysis of the halo-quinoline intermediate could occur. Ensuring anhydrous conditions for the substitution reaction is important.
Q5: The final product is difficult to purify. What purification strategies are recommended?
A5: Purification of quinoline derivatives can be challenging due to their similar solubility profiles to impurities.[3] The following techniques can be employed:
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for purifying organic compounds. A solvent system such as hexane/acetone can be used to separate the desired product from unreacted starting materials and side products.
-
Recrystallization: This is a powerful technique for purifying solid compounds. Solvents like ethanol or acetone have been used for the recrystallization of related nitroquinoline compounds.[3][4] Finding a suitable solvent or solvent mixture where the product has high solubility at elevated temperatures and low solubility at room temperature is key.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a two-step process. The first step involves the nitration of quinoline to produce a mixture of 5-nitroquinoline and 8-nitroquinoline. After separation of the 5-nitroquinoline isomer, the second step is a nucleophilic aromatic substitution reaction where the 8-position is functionalized with piperidine, usually starting from an 8-halo-5-nitroquinoline intermediate.
Q2: What are the key safety precautions to consider during this synthesis?
A2: The nitration reaction is highly exothermic and involves the use of strong acids (nitric and sulfuric acid), which are corrosive.[5][6] This step should be performed with extreme care in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), and by controlling the addition of reagents to manage the reaction temperature. The organic solvents used are flammable and should be handled away from ignition sources.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of both the nitration and the substitution reactions. By spotting the reaction mixture on a TLC plate alongside the starting materials, the consumption of reactants and the formation of products can be visualized under UV light.
Q4: What analytical techniques can be used to confirm the structure of the final product?
A4: The structure of this compound can be confirmed using a combination of spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR): To determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the nitro group.
Factors Influencing Yield
The following table summarizes key experimental parameters and their potential impact on the overall yield of this compound synthesis.
| Parameter | Step | Potential Impact on Yield | Recommendations |
| Nitrating Agent Concentration | Nitration | Affects the rate and extent of nitration. | Use a well-defined mixture of concentrated nitric and sulfuric acids. |
| Reaction Temperature | Nitration | Controls the rate of reaction and formation of side products. | Maintain a temperature of 95-100°C for optimal isomer distribution.[1] |
| Reaction Time | Nitration | Insufficient time leads to incomplete reaction; excess time can lead to over-nitration. | Monitor the reaction by TLC to determine the optimal time (typically 1-2 hours).[1] |
| Solvent for Substitution | Substitution | Affects the solubility of reactants and the reaction rate. | Use a polar aprotic solvent such as DMSO. |
| Base | Substitution | Neutralizes the acid byproduct and drives the reaction forward. | Use a non-nucleophilic base like triethylamine. |
| Reaction Temperature | Substitution | Higher temperatures generally increase the reaction rate. | Heat the reaction, for example, to 80°C, while monitoring for decomposition. |
| Purification Method | Purification | Inefficient purification leads to product loss. | Employ column chromatography followed by recrystallization for high purity. |
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound.
Step 1: Nitration of Quinoline
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place quinoline in concentrated sulfuric acid and cool the mixture in an ice bath.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled solution, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 95-100°C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Filter the precipitate, wash with water, and dry to obtain the crude mixture of 5-nitroquinoline and 8-nitroquinoline.
-
Separate the isomers using the selective crystallization method with wet DMF as described in the troubleshooting section.
Step 2: Synthesis of this compound
(This step assumes the availability of an 8-halo-5-nitroquinoline, such as 8-chloro-5-nitroquinoline, which can be synthesized from 8-hydroxy-5-nitroquinoline)
-
In a round-bottom flask, dissolve 8-chloro-5-nitroquinoline in a suitable polar aprotic solvent like DMSO.
-
Add piperidine and a non-nucleophilic base such as triethylamine to the solution.
-
Heat the reaction mixture to 80°C and stir for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a hexane/acetone gradient, followed by recrystallization from a suitable solvent to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships for troubleshooting low yield issues in the synthesis.
References
Technical Support Center: 5-Nitro-8-(piperidin-1-yl)quinoline Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-Nitro-8-(piperidin-1-yl)quinoline in various experimental assays. The information is tailored for scientists and professionals in the field of drug development and biomedical research.
Disclaimer: Specific experimental data for this compound is limited in publicly available literature. Therefore, the quantitative data and some mechanistic insights provided below are based on structurally related quinoline derivatives and should be considered as a comparative reference.
Frequently Asked Questions (FAQs)
Q1: What are the potential biological activities of this compound?
A1: Based on the known activities of similar quinoline derivatives, this compound is predicted to exhibit anticancer, antibacterial, and antifungal properties. Quinolines are a versatile class of heterocyclic compounds with a wide range of pharmacological activities.[1][2][3][4]
Q2: What is the likely mechanism of action for this compound?
A2: The precise mechanism of action for this compound has not been fully elucidated. However, based on related compounds, its anticancer effects may involve the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[5][6] Its antimicrobial activity could stem from the inhibition of essential bacterial enzymes like DNA gyrase, a mechanism common to quinolone antibiotics.[7][8]
Q3: How should I prepare a stock solution of this compound?
A3: Due to the limited specific data on the solubility of this compound, it is recommended to start with a small amount of the compound to test its solubility in various solvents. Quinoline compounds are often soluble in organic solvents like DMSO, ethanol, and methanol.[9] For cell-based assays, preparing a high-concentration stock solution in DMSO is a common practice. Ensure the final concentration of DMSO in the assay medium is non-toxic to the cells (typically below 0.5%).
Q4: What are the recommended storage conditions for this compound?
A4: this compound is expected to be a stable compound. For long-term storage, it is advisable to keep it in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C). Stock solutions in DMSO should also be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles by preparing aliquots.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Assay Medium | Poor aqueous solubility of the compound. | - Increase the final DMSO concentration slightly, ensuring it remains non-toxic to the cells. - Prepare a fresh dilution from the stock solution just before use. - Evaluate the solubility in different assay media. |
| Inconsistent or Non-Reproducible Results | - Compound degradation. - Inaccurate pipetting. - Cell culture variability. | - Prepare fresh stock solutions and aliquots to avoid degradation from repeated freeze-thaw cycles. - Calibrate pipettes regularly. - Ensure consistent cell seeding density and passage number. - Include appropriate positive and negative controls in every experiment. |
| High Background Signal in Assay | - Intrinsic fluorescence/absorbance of the compound. - Contamination of reagents or cell culture. | - Run a control plate with the compound in cell-free medium to measure its intrinsic signal. - Use sterile techniques and test for mycoplasma contamination in cell cultures. |
| No Observable Biological Effect | - Compound inactivity at the tested concentrations. - Incorrect assay setup. | - Test a wider range of compound concentrations. - Verify the assay protocol and the functionality of all reagents. - Compare your results with those obtained for a known active compound (positive control). |
Quantitative Data Summary
The following table summarizes the cytotoxic and antimicrobial activities of various quinoline derivatives against different cell lines and bacterial strains. This data is provided for comparative purposes to guide initial experimental design with this compound.
| Compound Class | Assay Type | Target | IC50 / MIC (µM) |
| Nitroquinoline Derivatives | Cytotoxicity (Anticancer) | Various Cancer Cell Lines | 0.5 - 20 |
| Aminoquinoline Derivatives | Antimalarial | Plasmodium falciparum | 1.2 - 8 |
| Fluoroquinolone Derivatives | Antibacterial (MIC) | E. coli, S. aureus | 0.12 - 32 |
| Pyrimidoquinoline Derivatives | Anti-platelet Aggregation | Human Platelets | 9 - 43 |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
General Protocol for Broth Microdilution Antibacterial Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well plate containing broth medium.
-
Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Below are diagrams representing a hypothetical experimental workflow and a potential signaling pathway that may be influenced by this compound.
Caption: A generalized workflow for a cell-based cytotoxicity assay.
Caption: A potential mechanism of action via the PI3K/Akt/mTOR signaling pathway.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijfmr.com [ijfmr.com]
Technical Support Center: Purification of 5-Nitro-8-(piperidin-1-yl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Nitro-8-(piperidin-1-yl)quinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound and related nitroquinoline compounds are recrystallization and column chromatography. Solvent crystallization is often an effective first step to significantly improve purity.[1] For challenging separations of isomers or closely related impurities, column chromatography is recommended.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from starting materials, side reactions, or degradation. Potential impurities include:
-
Unreacted starting materials: 8-substituted quinoline and piperidine.
-
Isomeric byproducts: Depending on the synthetic route, other positional isomers of the nitro group may form. For instance, the nitration of quinoline can produce a mixture of 5-nitroquinoline and 8-nitroquinoline.
-
Over-nitrated products: Formation of dinitro-derivatives is possible under harsh nitration conditions.
-
Related impurities: In syntheses starting from 5-nitro-8-hydroxyquinoline, impurities like 7-nitro and 5-nitroso derivatives can be present and are considered genotoxic.[2]
Q3: Which solvents are recommended for the recrystallization of this compound?
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Oily Product Obtained After Synthesis
| Potential Cause | Troubleshooting Step |
| Residual Solvent | Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| Presence of Low-Melting Impurities | Attempt to triturate the oily product with a non-polar solvent like hexane or diethyl ether to induce crystallization of the desired compound and dissolve the impurities. |
| Product is an oil at room temperature | If the product's melting point is near or below room temperature, purification by column chromatography is the preferred method. |
Issue 2: Poor Recovery After Recrystallization
| Potential Cause | Troubleshooting Step |
| Compound is too soluble in the chosen solvent | Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. A mixed solvent system can help to fine-tune the solubility. |
| Too much solvent was used | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization during hot filtration | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| Cooling was too rapid | Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals before further cooling in an ice bath. |
Issue 3: Persistent Impurities After Recrystallization
| Potential Cause | Troubleshooting Step |
| Impurity has similar solubility to the product | Multiple recrystallizations may be necessary. Alternatively, column chromatography is likely required for effective separation. |
| Isomeric impurities | Isomers often have very similar physical properties. Separation by column chromatography using an appropriate eluent system is the most effective method. The separation of 5-nitroquinoline and 8-nitroquinoline has been achieved through selective precipitation of their hydrochloride salts. |
| Genotoxic impurities present | For impurities like 7-nitro and 5-nitroso derivatives, which can be difficult to remove due to similar solubility profiles, repeated purifications are necessary to meet regulatory limits.[2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol, isopropanol, acetone).
-
Heat the mixture gently. If the compound dissolves, it is a potential recrystallization solvent.
-
Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable. If not, try another solvent or a mixed solvent system.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase: Use silica gel (particle size 0.040–0.063 mm) as the stationary phase.
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a more polar solvent (e.g., dichloromethane or methanol) is common. The ideal eluent system should give a retention factor (Rf) of 0.2-0.4 for the desired compound.
-
Column Packing: Prepare a slurry of the silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat, undisturbed surface.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A workflow diagram illustrating the purification process for this compound.
References
stability testing of 5-Nitro-8-(piperidin-1-yl)quinoline under different conditions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability testing of 5-Nitro-8-(piperidin-1-yl)quinoline. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability crucial?
This compound is a quinoline derivative. The stability of a chemical compound is a critical parameter that can affect its purity, potency, and safety.[1] For drug development professionals, understanding the stability profile is essential for determining appropriate storage conditions, shelf-life, and formulation strategies.[2] Stability studies, particularly forced degradation, help identify potential degradation products and establish the intrinsic stability of the molecule.[3][4]
Q2: Under what conditions is this compound likely to degrade?
Based on the general behavior of quinoline derivatives, this compound is susceptible to degradation under several conditions:
-
Acidic and Basic Conditions: Hydrolysis can occur at low and high pH values. Strong acidic conditions (pH ≤ 2.0) are known to cause rapid degradation in related imidazoquinoline compounds.[5]
-
Oxidative Stress: The presence of oxidizing agents, such as hydrogen peroxide, can lead to the formation of degradation products.[1][5]
-
Thermal Stress: Elevated temperatures can induce thermal decomposition.[5]
-
Photolysis: Exposure to light, particularly UV radiation, can cause photodegradation.[5][6] It is recommended to store quinoline derivatives away from light and moisture.[7]
Q3: What are the potential degradation pathways for this compound?
While specific pathways for this compound are not extensively documented, degradation of the quinoline ring structure often initiates with hydroxylation.[8][9] For the piperidine moiety, degradation can involve the cleavage of the C-N bond.[10] The nitro group may also be subject to reduction under certain conditions. Forced degradation studies are crucial for elucidating these specific pathways.[4]
Q4: What are the recommended storage conditions for this compound?
To ensure stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[11][12] It should be protected from light, excess heat, and incompatible substances such as strong oxidizing agents.[7][11]
Troubleshooting Guide
This guide addresses common issues encountered during the stability testing of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly rapid degradation under acidic conditions. | The compound is highly labile at low pH, a common trait for some quinoline derivatives.[5] | - Conduct initial stress tests with milder acid concentrations (e.g., 0.01 N HCl).- Reduce the exposure time or temperature.- Analyze samples at earlier time points to capture the degradation profile before complete decomposition. |
| Significant color change of the sample (e.g., turning dark amber) during thermal stress testing. | Thermal decomposition may be generating chromophoric degradation products. The nitro group can contribute to color formation upon degradation. | - Lower the stress temperature; thermal degradation studies are often conducted in the range of 40-80°C.[3]- Use analytical techniques like HPLC-UV/Vis with a photodiode array detector (PDA) to correlate the color change with the emergence of specific degradation peaks.[1] |
| Multiple new peaks appear in the HPLC chromatogram after photostability testing. | The compound is likely photolabile, leading to multiple degradation products. | - Confirm that a dark control sample was used to rule out thermal degradation.[13]- Reduce the intensity or duration of light exposure. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours.[13]- Use light-resistant packaging for storage and handling.[14] |
| Inconsistent degradation rates between replicate experiments. | - Inconsistent preparation of stock solutions.- Fluctuation in experimental conditions (temperature, pH).- Contamination of reagents. | - Ensure accurate and consistent preparation of all solutions.- Calibrate and monitor all equipment (ovens, pH meters, light chambers) to maintain stable conditions.- Use fresh, high-purity reagents and solvents for each experiment. |
Data Presentation
The following tables present hypothetical data from forced degradation studies on this compound to illustrate expected outcomes.
Table 1: Summary of Forced Degradation under ICH Conditions
| Stress Condition | Reagent/Setting | Duration | % Degradation | Major Degradation Products (Hypothetical RRT) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 25.4% | DP1 (0.78), DP2 (0.85) |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 15.8% | DP3 (0.91) |
| Oxidation | 3% H₂O₂ | 24 hours | 18.2% | DP4 (1.15) |
| Thermal | 60°C | 48 hours | 8.5% | DP5 (0.88) |
| Photolytic | 1.2 million lux hours | 7 days | 12.1% | DP6 (1.24), DP7 (1.35) |
| RRT: Relative Retention Time |
Table 2: Effect of pH on Stability at Room Temperature (72 hours)
| pH | Buffer System | % Degradation |
| 2.0 | HCl Buffer | 31.2% |
| 4.5 | Acetate Buffer | 5.3% |
| 7.4 | Phosphate Buffer | 1.1% |
| 9.0 | Borate Buffer | 8.9% |
| 12.0 | NaOH | 22.5% |
Experimental Protocols & Workflows
A systematic approach is necessary for conducting forced degradation studies.[3] The workflow below outlines the key steps.
Caption: General workflow for forced degradation studies.
Detailed Protocol: Acidic Degradation Study
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.[5]
-
Stress Application: Transfer 5 mL of the stock solution into a flask. Add 5 mL of 0.2 N HCl to achieve a final acid concentration of 0.1 N HCl.
-
Incubation: Heat the solution in a water bath or oven maintained at 60°C.[1] Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Neutralization: Immediately neutralize the aliquots by adding an equimolar amount of 0.1 N NaOH. Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase HPLC method is commonly used for these types of analyses.[3]
-
Control: Prepare a control sample by refluxing the drug in purified water under the same conditions to ensure that any observed degradation is acid-catalyzed.
Note: Similar protocols can be adapted for basic (using NaOH), oxidative (using H₂O₂), thermal, and photolytic stress conditions as outlined in ICH guidelines.[3]
Logical Relationships in Troubleshooting
When unexpected results arise, a logical approach is needed to identify the root cause.
References
- 1. ijrpp.com [ijrpp.com]
- 2. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells [mdpi.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. nj.gov [nj.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biodegradation characteristics of quinoline by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fr.cpachem.com [fr.cpachem.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. carlroth.com [carlroth.com]
Technical Support Center: Overcoming Cellular Resistance to Quinoline-Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to quinoline-based compounds in their cell-based experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and overcome resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: My quinoline-based compound is showing decreased efficacy in my cancer cell line over time. What is the likely cause?
A1: The most common reason for decreased efficacy is the development of multidrug resistance (MDR). A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps.[1][2][3] These proteins, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), actively pump the drug out of the cell, reducing its intracellular concentration and thus its effectiveness.[1][4][5] Other potential mechanisms include alterations in the drug's molecular target (e.g., mutations in kinases or topoisomerases), or the activation of pro-survival signaling pathways.[1][6]
Q2: How can I determine if my resistant cell line is overexpressing efflux pumps like P-glycoprotein (P-gp)?
A2: You can assess P-gp overexpression through several methods:
-
Western Blotting: This technique allows you to quantify the amount of P-gp protein in your resistant cell line compared to the parental (sensitive) cell line.[1]
-
Immunofluorescence: This method can be used to visualize the localization and expression level of P-gp on the cell membrane.
-
Rhodamine 123 Efflux Assay: P-gp actively transports the fluorescent dye Rhodamine 123. A lower intracellular accumulation of this dye in your resistant cells compared to the parental line indicates increased P-gp activity.[1]
-
RT-qPCR: This allows for the quantification of the mRNA expression levels of the gene encoding the ABC transporter (e.g., ABCB1 for P-gp).
Q3: What are some initial strategies to overcome P-gp-mediated resistance to my quinoline-based drug?
A3: A common initial strategy is to use your quinoline-based drug in combination with a known P-gp inhibitor, such as verapamil or cyclosporine A.[1] This can help restore the intracellular concentration of your drug and its cytotoxic effects. This approach is a form of combination therapy aimed at overwhelming microbial or cancer cell defense mechanisms.[7][8] Additionally, some quinoline derivatives themselves have been shown to act as efflux pump inhibitors.[9][10][11][12][13]
Q4: Can autophagy be a factor in resistance to quinoline-based drugs?
A4: Yes, autophagy can act as a survival mechanism for cancer cells under the stress of chemotherapy. If your quinoline compound is not an autophagy inhibitor itself, resistance could be mediated by the upregulation of autophagy. In such cases, co-treatment with an autophagy inhibitor, such as chloroquine (which is itself a quinoline derivative), could enhance the efficacy of your drug.[1]
Q5: My quinoline-based drug induces apoptosis in sensitive cells, but this response is diminished in resistant cells. What pathways might be involved?
A5: Resistant cells often develop mechanisms to evade apoptosis. This can involve the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or alterations in signaling pathways that regulate cell survival, such as the PI3K/Akt/mTOR pathway.[1][14][15] Investigating the expression and phosphorylation status of key proteins in these pathways in your sensitive versus resistant cell lines can provide valuable insights.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cytotoxicity Assays
| Problem | Possible Cause | Suggested Solution |
| High variability in IC50 values for a novel quinoline derivative across replicate experiments. | Cell Line Instability: The resistance phenotype may not be stable. | Regularly verify the expression of resistance markers (e.g., P-gp by Western Blot) in your cell line. Consider re-deriving the resistant line if the phenotype is lost.[16] |
| Inconsistent Drug Concentration: The drug may be degrading or precipitating in the culture medium. | Prepare fresh drug solutions for each experiment from a validated stock. Check the solubility of your compound in the culture medium and consider using a different solvent if necessary.[16] | |
| Assay-Specific Artifacts: The compound may interfere with the assay chemistry (e.g., direct reduction of MTT reagent). | Run a control plate with the drug in cell-free media to check for interference. Consider using an alternative viability assay that relies on a different principle (e.g., ATP quantitation like CellTiter-Glo® vs. a metabolic dye like resazurin).[16][17] | |
| Variable Cell Growth: The rate of cell proliferation can affect drug sensitivity metrics. | Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the assay period.[18][19] |
Guide 2: Developing a Drug-Resistant Cell Line
| Problem | Possible Cause | Suggested Solution |
| Failure to establish a resistant cell line; widespread cell death. | Initial Drug Concentration Too High: The starting concentration is too cytotoxic, preventing any cells from adapting. | Determine the IC50 of the parental cell line first. Start the selection process with a concentration at or slightly below the IC50. Increase the drug concentration gradually (e.g., 1.5-2 fold increments) only after the cells have recovered and are proliferating steadily.[16][20] |
| Inappropriate Treatment Strategy: Continuous exposure might be too toxic for some cell lines. | Consider a pulsed treatment strategy. Expose cells to the drug for a defined period (e.g., 24–72 hours), then allow them to recover in drug-free medium before the next treatment cycle.[20] | |
| Heterogeneous Parental Population: The parental cell line may have a low frequency of cells capable of developing resistance. | Consider starting with a larger population of cells. Alternatively, single-cell cloning of the parental line may be performed to start with a more homogeneous population, though this may reduce the heterogeneity needed for resistance to emerge.[16] |
Guide 3: Combination Therapy Fails to Reverse Resistance
| Problem | Possible Cause | Suggested Solution |
| Co-treatment with a quinoline-based drug and a P-gp inhibitor (e.g., verapamil) is not effective. | P-gp is Not the Primary Resistance Mechanism: Other ABC transporters (e.g., MRP1, ABCG2) may be responsible for drug efflux.[1][4][5] | Screen for the expression of other relevant ABC transporters via Western Blot or RT-qPCR. Test inhibitors specific to these transporters if they are found to be overexpressed. |
| Alternative Resistance Mechanisms: Resistance may be due to target mutation or activation of bypass signaling pathways.[1][6] | Sequence the target protein in the resistant cell line to check for mutations. Use pathway analysis tools (e.g., phospho-kinase arrays) to identify activated survival pathways. Consider targeting a downstream effector in the pathway.[16] | |
| Inhibitor Concentration is Suboptimal: The concentration of the efflux pump inhibitor is not sufficient to block its activity. | Perform a dose-response matrix experiment, titrating both the quinoline compound and the inhibitor to find the optimal synergistic concentrations. |
Quantitative Data Summary
Table 1: Common ABC Transporters Implicated in Quinoline Resistance
| Transporter (Gene) | Common Name | Selected Substrates | Known Inhibitors |
| ABCB1 (ABCB1) | P-glycoprotein (P-gp) | Doxorubicin, Paclitaxel, Vinca Alkaloids, some Kinase Inhibitors | Verapamil, Cyclosporine A, Tariquidar |
| ABCC1 (ABCC1) | MRP1 | Doxorubicin, Vincristine, Etoposide, Glutathione-conjugated compounds | MK-571, Probenecid |
| ABCG2 (ABCG2) | BCRP, MXR | Topotecan, Mitoxantrone, Methotrexate, Kinase Inhibitors (e.g., Gefitinib) | Ko143, Fumitremorgin C |
Table 2: Example IC50 Data for Sensitive vs. Resistant Cells
| Cell Line | Compound | IC50 (µM) | Resistance Fold |
| Parental (Sensitive) | Quinoline Drug X | 0.5 | - |
| Resistant | Quinoline Drug X | 15.0 | 30 |
| Resistant | Quinoline Drug X + Verapamil (10 µM) | 1.2 | 2.4 |
Experimental Protocols
Protocol 1: Cell Viability (Resazurin Assay) for IC50 Determination
This protocol is for determining the concentration of a quinoline-based compound that inhibits cell growth by 50% (IC50).[21]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a 2X serial dilution of the quinoline compound in culture medium.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the various drug concentrations. Include vehicle-only controls. Incubate for 48-72 hours.
-
Assay: Add 20 µL of Resazurin solution (e.g., alamarBlue™) to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure fluorescence or absorbance using a plate reader (typically 560 nm excitation / 590 nm emission for fluorescence).
-
Data Analysis: Normalize the readings to the vehicle control wells. Plot the normalized viability versus the log of the drug concentration and fit a non-linear regression curve to determine the IC50 value.
Protocol 2: Western Blotting for ABC Transporter Expression
This protocol is to quantify the protein levels of ABC transporters like P-gp.[22][23]
-
Protein Extraction: Grow parental and resistant cells to ~80-90% confluency. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the ABC transporter of interest (e.g., anti-P-gp/ABCB1) overnight at 4°C. Also probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the transporter protein signal to the loading control signal to compare expression levels between sensitive and resistant cells.
Protocol 3: Rhodamine 123 Efflux Assay (Functional P-gp Assay)
This assay measures the function of P-gp by quantifying the efflux of its fluorescent substrate, Rhodamine 123.[1]
-
Cell Seeding: Seed both parental and resistant cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Drug/Inhibitor Treatment: Pre-incubate the cells with your quinoline compound (to test for inhibitory activity) or a positive control P-gp inhibitor (e.g., verapamil) for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all wells at a final concentration of 5 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Immediately measure the intracellular fluorescence using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
Data Analysis: Compare the fluorescence intensity between parental and resistant cells. A lower signal in resistant cells indicates active efflux. An increase in fluorescence in resistant cells treated with an inhibitor (your compound or verapamil) indicates blockage of P-gp-mediated efflux.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming multidrug resistance (MDR) in cancer in vitro and in vivo by a quinoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Secondary Metabolites from Plants Inhibiting ABC Transporters and Reversing Resistance of Cancer Cells and Microbes to Cytotoxic and Antimicrobial Agents [frontiersin.org]
- 5. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Target-Mediated Quinolone Resistance in Topoisomerase IV by Introducing Metal Ion-Independent Drug-Enzyme Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Therapy for Infectious Diseases Against Resistance [kyinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Quinoline derivatives as promising inhibitors of antibiotic efflux pump in multidrug resistant Enterobacter aerogenes isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoline Derivatives as Promising Inhibitors of Antibiotic Efflu...: Ingenta Connect [ingentaconnect.com]
- 13. Quinoline derivatives as promising inhibitors of antibiotic efflux pump in multidrug resistant Enterobacter aerogenes isolates. | Semantic Scholar [semanticscholar.org]
- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 19. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. Western Blot Protocols | Antibodies.com [antibodies.com]
reducing off-target effects of 5-Nitro-8-(piperidin-1-yl)quinoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 5-Nitro-8-(piperidin-1-yl)quinoline. All recommendations and data are based on established knowledge of quinoline derivatives and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects associated with quinoline derivatives similar to this compound?
A1: Quinoline-based compounds are known to interact with a range of biological targets beyond their intended ones. Based on the structure of this compound, which features a nitro group and a basic piperidinyl moiety, the primary off-target concerns include:
-
Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors.[1] Off-target kinase inhibition can lead to unexpected cellular effects.
-
hERG Channel Inhibition: Compounds with basic nitrogen atoms and lipophilic aromatic rings can block the hERG potassium channel, which may lead to cardiotoxicity.[2][3]
-
Lysosomotropism: The basic piperidinyl group can lead to the accumulation of the compound in acidic organelles like lysosomes, potentially disrupting cellular processes such as autophagy.
-
Hemolytic Toxicity: 8-aminoquinoline derivatives are known to cause hemolytic toxicity, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[4][5] While this compound is not an 8-aminoquinoline, the general class toxicity warrants consideration.
Q2: My in-vitro assay shows lower-than-expected potency for this compound. What could be the cause?
A2: Lower-than-expected potency in cell-based assays can be due to lysosomotropism. The basic nature of the piperidinyl group can cause the compound to become protonated and trapped within the acidic environment of lysosomes. This sequestration reduces the effective concentration of the compound at its intended intracellular target. It is advisable to perform a lysosomotropism assay to investigate this possibility.
Q3: I am observing unexpected cytotoxicity in my cell-based assays, even at low concentrations. What are the potential off-target mechanisms?
A3: Unexpected cytotoxicity could be multifactorial. Key considerations for this compound include:
-
Off-target kinase inhibition: Inhibition of essential kinases can trigger apoptotic pathways. A broad-panel kinase screen is recommended to identify unintended targets.
-
hERG channel blockade: While primarily a concern for cardiotoxicity, severe inhibition of ion channels can disrupt cellular homeostasis and lead to cell death in certain in-vitro models.
-
Generation of reactive oxygen species (ROS): Nitroaromatic compounds can undergo metabolic activation to produce reactive intermediates that cause oxidative stress and cellular damage.[6]
Q4: Are there any known structural modifications to the 8-aminoquinoline scaffold that can reduce toxicity?
A4: Yes, extensive research on 8-aminoquinolines has identified several strategies to mitigate toxicity. While this compound is not a classic 8-aminoquinoline, these principles may offer insights for analog design. Modifications have focused on altering the metabolic profile to reduce the formation of toxic, reactive metabolites.[7] Stereochemistry can also play a significant role, with different enantiomers sometimes exhibiting distinct efficacy and toxicity profiles.[7]
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype or Toxicity
Possible Cause: Off-target kinase inhibition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular effects.
Data Presentation: Hypothetical Kinase Selectivity Profile
| Kinase Target | This compound (% Inhibition @ 1µM) | Known Selective Inhibitor (IC50, nM) |
| Primary Target | 95% | 10 |
| Off-Target Kinase A | 85% | >10,000 |
| Off-Target Kinase B | 45% | >10,000 |
| Off-Target Kinase C | 15% | >10,000 |
Issue 2: Potential for Cardiotoxicity
Possible Cause: hERG potassium channel inhibition.
Troubleshooting Workflow:
Caption: Workflow for investigating potential cardiotoxicity.
Data Presentation: Hypothetical hERG Inhibition Data
| Compound | hERG IC50 (µM) |
| This compound | 2.5 |
| Known hERG Blocker (e.g., Amiodarone) | 0.047[8] |
| Non-hERG Blocker | >30 |
Issue 3: Reduced Potency in Cell-Based Assays
Possible Cause: Lysosomal sequestration (Lysosomotropism).
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 7. 8-Aminoquinolines: future role as antiprotozoal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. physoc.org [physoc.org]
Validation & Comparative
Comparative Analysis of the Biological Activity of 5-Nitro-8-(piperidin-1-yl)quinoline and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of the biological activity of 5-Nitro-8-(piperidin-1-yl)quinoline and its structurally related analogs. Due to the limited availability of direct experimental data for this compound, this report focuses on the well-characterized activities of close analogs, primarily 8-hydroxy-5-nitroquinoline (Nitroxoline), and other 5-substituted-8-hydroxyquinoline derivatives. The guide presents a comprehensive overview of their anticancer and antibacterial properties, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant signaling pathways and experimental workflows. This information is intended to assist researchers and drug development professionals in evaluating the potential of this class of compounds for further investigation.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The introduction of various substituents to the quinoline scaffold allows for the fine-tuning of their pharmacological profiles. This guide focuses on the biological validation of this compound, a molecule of interest in drug discovery. In the absence of direct studies, we present a comparative analysis based on its close structural analogs to infer its potential therapeutic applications.
Anticancer Activity: A Comparative Overview
The anticancer potential of quinoline derivatives has been extensively studied. Here, we compare the in vitro cytotoxic activity of 8-hydroxy-5-nitroquinoline (Nitroxoline), a key analog of the target compound, against various human cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Nitroxoline and a comparator compound, Clioquinol, against a human B cell lymphoma cell line (Raji).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8-hydroxy-5-nitroquinoline (Nitroxoline) | Raji (Human B cell lymphoma) | 0.438 | [1] |
| Clioquinol | Raji (Human B cell lymphoma) | > 6 | [1] |
| Nitroxoline | T24 (Bladder Cancer) | 7.85 | [2] |
| Nitroxoline | T24/DOX (Doxorubicin-resistant Bladder Cancer) | 10.69 | [2] |
| Nitroxoline | T24/CIS (Cisplatin-resistant Bladder Cancer) | 11.20 | [2] |
| Doxorubicin | T24 (Bladder Cancer) | 0.71 | [2] |
| Cisplatin | T24 (Bladder Cancer) | 16.27 | [2] |
Note: Lower IC50 values indicate higher potency.
Studies have shown that 8-hydroxy-5-nitroquinoline (NQ) is the most toxic among several tested analogues against human cancer cell lines, with an IC50 value that is 5-10 fold lower than other congeners.[1]
Antibacterial Activity: A Comparative Overview
Quinoline derivatives have a long history as effective antibacterial agents. This section compares the in vitro antibacterial activity of Nitroxoline and other 5-substituted-8-hydroxyquinoline derivatives against various bacterial strains.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values for Nitroxoline and comparator compounds against a panel of pathogenic bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Nitroxoline | Escherichia coli ATCC 25922 | 4 | [3] |
| Nitroxoline | Klebsiella pneumoniae | 8 | [3] |
| Nitroxoline | Proteus mirabilis | 8 | [3] |
| Nitroxoline | Acinetobacter baumannii | 2 | [3] |
| Nitroxoline | Staphylococcus aureus (ATCC 5048) | 3.1 | [4] |
| Nitroxoline | Micrococcus flavus (ATCC 10240) | 6.25 | [4] |
| 5,7-dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 µM | [5] |
| 5,7-dichloro-8-hydroxy-2-methylquinoline | Methicillin-sensitive S. aureus (MSSA) | 2.2 µM | [5] |
| 5,7-dichloro-8-hydroxy-2-methylquinoline | Methicillin-resistant S. aureus (MRSA) | 1.1 µM | [5] |
| Levofloxacin | Escherichia coli | ≤16 | [3] |
Note: Lower MIC values indicate higher antibacterial potency.
Nitroxoline has demonstrated better inhibitory effects against Acinetobacter baumannii among Gram-negative isolates.[3]
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Broth Microdilution Method for Antibacterial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow for MIC Determination
References
- 1. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. karger.com [karger.com]
- 5. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Nitro-8-(piperidin-1-yl)quinoline and Other Quinoline Derivatives in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial effects.[1] This guide provides a comparative overview of the anticipated efficacy of 5-Nitro-8-(piperidin-1-yl)quinoline against other notable quinoline derivatives. Due to the limited publicly available experimental data for this compound, this analysis leverages structure-activity relationship (SAR) data from structurally analogous compounds, particularly 5-nitro-8-hydroxyquinoline (Nitroxoline) and various 8-substituted quinoline derivatives. The information presented herein aims to offer a valuable benchmark for researchers engaged in the discovery and development of novel quinoline-based therapeutic agents.
Introduction
The quinoline scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with significant therapeutic value.[1] The introduction of a nitro group at the C-5 position and various substituents at the C-8 position can profoundly influence the biological activity of the quinoline ring. This guide will explore the comparative efficacy of these derivatives, focusing on their anticancer and antimicrobial potential, supported by experimental data from related compounds.
Comparative Efficacy of Quinoline Derivatives
The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. The 5-nitro substitution is often associated with enhanced antimicrobial and anticancer properties.
Anticancer Activity
The anticancer efficacy of quinoline derivatives is frequently evaluated using cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify a compound's potency.
Table 1: Comparative in vitro Anticancer Activity of 8-Substituted-5-nitroquinoline Analogs and Other Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Raji (B-cell lymphoma) | 0.438 | Clioquinol | >10 | [2] |
| 2-Styryl-8-hydroxyquinoline (S3A) | HeLa (Cervical cancer) | 2.52 | - | - | [3] |
| 2-Styryl-8-nitroquinoline (S3B) | HeLa (Cervical cancer) | 3.12 | - | - | [3] |
| Quinoline-based Dihydrazone (3b) | MCF-7 (Breast cancer) | 7.016 | 5-Fluorouracil (5-FU) | 41.5 | [4] |
| Quinoline-based Dihydrazone (3c) | MCF-7 (Breast cancer) | 7.05 | 5-Fluorouracil (5-FU) | 41.5 | [4] |
| 8-Hydroxyquinoline-5-sulfonamide (3c) | C-32 (Amelanotic melanoma) | Comparable to Cisplatin/Doxorubicin | Cisplatin/Doxorubicin | Not Specified | [5] |
Note: Data for this compound is not available. The data presented is for structurally related compounds to provide a comparative context.
Based on the structure-activity relationships of 8-hydroxyquinoline derivatives, substitution at the 5-position with electron-withdrawing groups like a nitro group tends to improve anticancer activity.[6] The piperidin-1-yl group at the 8-position introduces a bulky, basic moiety which could influence cell permeability and target binding, though its precise impact on cytotoxicity requires experimental validation.
Antimicrobial Activity
The antimicrobial potential of quinoline derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Comparative in vitro Antimicrobial Activity of 5-Nitro-8-hydroxyquinoline (Nitroxoline) and Other Quinoline Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| 5-Nitro-8-hydroxyquinoline (Nitroxoline) | Escherichia coli | ~2-4 | - | - | [7] |
| 5-Nitro-8-hydroxyquinoline (Nitroxoline) | Acinetobacter baumannii | ~2-4 | - | - | [7] |
| 8-Methoxyquinoline | Bacillus subtilis | Stronger activity than 5-Nitro-8-Methoxyquinoline | 5-Nitro-8-Methoxyquinoline | Weaker activity | [8] |
| 8-Methoxyquinoline | Salmonella typhi | Stronger activity than 5-Nitro-8-Methoxyquinoline | 5-Nitro-8-Methoxyquinoline | Weaker activity | [8] |
| 7-bromo-8-hydroxyquinoline | Gram-negative bacteria | Higher activity than 8-hydroxyquinoline | 8-hydroxyquinoline | Lower activity | [9] |
Note: Data for this compound is not available. The data presented is for structurally related compounds to provide a comparative context.
Nitroxoline (5-nitro-8-hydroxyquinoline) exhibits a broad spectrum of antimicrobial activity by interfering with essential metal-dependent processes in bacteria.[7] The presence of the 5-nitro group is crucial for this activity. The replacement of the 8-hydroxyl group with a piperidin-1-yl moiety in this compound may alter its metal-chelating properties and overall antimicrobial efficacy.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
Experimental Workflow:
Workflow for the MTT cytotoxicity assay.
Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Workflow:
Workflow for broth microdilution susceptibility testing.
Potential Signaling Pathways
The anticancer activity of many quinoline derivatives is attributed to their ability to induce apoptosis (programmed cell death) and inhibit key signaling pathways involved in cell proliferation and survival.
Hypothesized Signaling Pathway for Anticancer Activity of 5-Nitroquinoline Derivatives:
Hypothesized ROS-mediated apoptotic pathway.
Conclusion
While direct experimental data for this compound remains elusive, analysis of structurally similar compounds provides valuable insights into its potential biological activities. The presence of the 5-nitro group suggests a likelihood of both anticancer and antimicrobial properties. However, the substitution of the 8-hydroxy group with a piperidin-1-yl moiety introduces a significant structural change that necessitates empirical validation to determine its precise effects on efficacy and mechanism of action. Further research involving the synthesis and comprehensive biological evaluation of this compound is warranted to elucidate its therapeutic potential.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of nitroquinoline [chinafinechemical.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of 5-Nitro-8-(piperidin-1-yl)quinoline and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 5-Nitro-8-(piperidin-1-yl)quinoline and a series of structurally analogous compounds. The primary focus of this analysis is on their potential as cytotoxic and antimalarial agents. Due to the limited availability of comprehensive, direct comparative studies on this compound, this guide synthesizes data from various independent research articles. Consequently, variations in experimental conditions should be considered when interpreting the presented data.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro cytotoxic and antimalarial activities of selected quinoline derivatives. The data has been compiled from multiple sources to provide a comparative perspective.
Table 1: Comparative Cytotoxicity of 8-Substituted-5-nitroquinoline Analogs
| Compound ID | 8-Substituent | Cell Line | IC50 (µM) | Reference |
| 1 | Piperidin-1-yl | - | Data not available | - |
| 2 | Hydroxy (-OH) | Raji (B-cell lymphoma) | 0.438 | [1] |
| 3 | Amino (-NH2) | - | Data not available | - |
| 4 | Methoxy (-OCH3) | - | Data not available | [2] |
| 5 | 7-methyl-8-nitro-quinoline | Caco-2 (colorectal carcinoma) | 1.871 | [3] |
| 6 | 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | Caco-2 (colorectal carcinoma) | 0.929 | [3] |
| 7 | 8-Nitro-7-quinolinecarbaldehyde | Caco-2 (colorectal carcinoma) | 0.535 | [3] |
Note: The direct cytotoxicity data for this compound (Compound 1) was not available in the reviewed literature. The presented data is for structurally related 8-nitroquinoline analogs to provide a basis for comparison.
Table 2: Comparative Antimalarial Activity of 8-Aminoquinoline Analogs against Plasmodium falciparum
| Compound ID | 5-Substituent | Side Chain at 8-position | P. falciparum Strain | IC50 (nM) | Reference |
| 8 | Nitro (-NO2) | Piperidin-1-yl | - | Data not available | - |
| Primaquine | H | -(CH2)3NH2 | D6 | 1200 ± 200 | [4] |
| Tafenoquine | 5-phenoxy | -(CH2)3NH(CH2CH3) | - | Data not available | [5] |
| WR 249420 | 5-alkoxy | - | Multiple | 50-100 | [4] |
| WR 251855 | 5-alkoxy | - | Multiple | 50-100 | [4] |
| WR 266848 | 5-aralkoxy | - | Multiple | 50-100 | [4] |
Note: The direct antimalarial activity data for this compound (Compound 8) was not available in the reviewed literature. The presented data is for the parent 8-aminoquinoline and other analogs to provide a structural and activity context.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is a standard method for determining the cytotoxic effects of compounds on cultured cancer cells.
Materials:
-
Cancer cell lines (e.g., HeLa, Caco-2, Raji)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the highest concentration of the solvent used) and an untreated control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT stock solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Antimalarial Activity: SYBR Green I-based Fluorescence Assay
This high-throughput assay is widely used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds against the erythrocytic stages of Plasmodium falciparum.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human red blood cells (O+)
-
Complete malaria culture medium (RPMI 1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II)
-
Test compounds (dissolved in DMSO)
-
SYBR Green I lysis buffer (containing saponin, Triton X-100, and SYBR Green I dye)
-
96-well black, clear-bottom microplates
-
Gas mixture for parasite culture (5% CO2, 5% O2, 90% N2)
-
Humidified incubator (37°C)
-
Fluorescence microplate reader
Procedure:
-
Drug Plate Preparation: Prepare serial dilutions of the test compounds in the culture medium in the 96-well plates.
-
Parasite Culture Addition: Add the synchronized ring-stage parasite culture (at a specific parasitemia and hematocrit, e.g., 0.5% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator with the specified gas mixture.
-
Lysis and Staining: After incubation, add the SYBR Green I lysis buffer to each well. This lyses the red blood cells and allows the dye to intercalate with the parasite DNA.
-
Fluorescence Measurement: Incubate the plates in the dark for 1 hour at room temperature. Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the percentage of parasite growth inhibition relative to the drug-free control wells. The IC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualization of Structure-Activity Relationships
The following diagram illustrates the general structure-activity relationships (SAR) for 8-substituted quinoline derivatives, highlighting key positions for modification that influence their biological activity.
Caption: Structure-Activity Relationship of 8-Substituted Quinolines.
References
- 1. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
Assessing the Specificity of 5-Nitro-8-(piperidin-1-yl)quinoline: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the potential specificity of the novel compound 5-Nitro-8-(piperidin-1-yl)quinoline against key anticancer targets. In the absence of direct experimental data for this specific molecule, this report leverages structure-activity relationship (SAR) data from structurally similar quinoline-based compounds to infer its likely biological activities and compares it with established therapeutic alternatives. This document is intended for researchers, scientists, and professionals in drug development to guide future experimental design and hypothesis testing.
Based on the prevalence of the quinoline scaffold in anticancer drug discovery, it is hypothesized that this compound may exhibit inhibitory activity against key cellular signaling pathways implicated in cancer progression, such as the PI3K/mTOR pathway, or act as a topoisomerase inhibitor.[1][2][3] Quinolines are a recognized "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational anticancer agents.[1]
This guide will therefore compare the inferred profile of this compound with well-characterized inhibitors of the PI3K/mTOR pathway and topoisomerases.
Comparative Analysis of Kinase Inhibitor Specificity
The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its deregulation is a common feature in many cancers.[4] Several quinoline-based compounds have been developed as inhibitors of PI3K and/or mTOR kinases.[5][6]
Table 1: Comparative IC50 Values of Selected Kinase Inhibitors
| Compound | Target | IC50 (nM) | Off-Target Kinases with Significant Inhibition (>50% at 1 µM) |
| This compound | PI3K/mTOR (Hypothesized) | Data not available | Data not available |
| Idelalisib (Zydelig®) | PI3Kδ | 2.5 | p110α, p110β, p110γ (micromolar range) |
| Copanlisib (Aliqopa®) | Pan-Class I PI3K | 0.5-0.7 (for α, δ) | Data not available in provided search results |
| Everolimus (Afinitor®) | mTORC1 | 1.6-2.6 | Low activity against PI3K |
| Dactolisib (BEZ235) | Dual PI3K/mTOR | 4 (PI3Kα), 7 (mTOR) | Various other PI3K isoforms and kinases |
Note: The inhibitory activities are context-dependent and can vary based on the specific assay conditions.
Comparative Analysis of Topoisomerase Inhibitor Specificity
Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination. Their inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells.[7] The quinoline core is present in several topoisomerase inhibitors.[8]
Table 2: Comparative Activity of Selected Topoisomerase Inhibitors
| Compound | Target | IC50 (µM) | Known Off-Target Effects |
| This compound | Topoisomerase I/II (Hypothesized) | Data not available | Data not available |
| Topotecan | Topoisomerase I | Data not available in provided search results | Myelosuppression |
| Irinotecan | Topoisomerase I | Data not available in provided search results | Severe diarrhea, myelosuppression |
| Etoposide | Topoisomerase II | Data not available in provided search results | Myelosuppression, secondary leukemias |
| Doxorubicin | Topoisomerase II | Data not available in provided search results | Cardiotoxicity, myelosuppression |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of compound specificity. Below are generalized methodologies for key assays.
Kinase Inhibition Assay (e.g., PI3K/mTOR)
A common method to determine kinase inhibitory activity is through in vitro kinase assays. These assays typically involve incubating the purified kinase enzyme with its substrate (e.g., ATP and a peptide or lipid substrate), the test compound at various concentrations, and a detection reagent. The activity of the kinase is measured by quantifying the amount of phosphorylated substrate, often through fluorescence, luminescence, or radioactivity. The IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is then calculated. For assessing specificity, the compound is screened against a panel of other kinases.
Topoisomerase Inhibition Assay
Topoisomerase activity can be assessed by measuring the relaxation of supercoiled plasmid DNA. In this assay, supercoiled DNA is incubated with topoisomerase in the presence of varying concentrations of the inhibitor. The reaction products are then separated by agarose gel electrophoresis. Active topoisomerase will relax the supercoiled DNA, resulting in a slower migrating band. An effective inhibitor will prevent this relaxation, and the supercoiled DNA band will remain. The concentration of the inhibitor that prevents 50% of the DNA relaxation is determined as the IC50.
Visualizing a Potential Mechanism of Action
The following diagram illustrates a hypothesized signaling pathway that could be targeted by this compound, based on the known activities of other quinoline-based anticancer agents.
Caption: Hypothesized inhibition of the PI3K/mTOR pathway by this compound.
Experimental Workflow for Specificity Profiling
To experimentally determine the specificity of a novel compound like this compound, a systematic workflow is essential.
Caption: A typical workflow for assessing the specificity of a novel small molecule inhibitor.
Conclusion
While direct experimental evidence for the biological targets and specificity of this compound is currently unavailable, the analysis of its structural components within the context of known quinoline-based anticancer agents suggests its potential as an inhibitor of the PI3K/mTOR pathway or topoisomerases. The provided comparative data for established drugs targeting these pathways offers a benchmark for the future evaluation of this and other novel quinoline derivatives. Rigorous experimental validation, following the outlined workflow, is essential to confirm these hypotheses and to fully characterize the therapeutic potential and specificity of this compound.
References
- 1. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel quinoline-based mTOR inhibitors via introducing intra-molecular hydrogen bonding scaffold (iMHBS): The design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
Navigating the Therapeutic Potential of 5-Nitroquinoline Derivatives: A Comparative Review
A comprehensive analysis of the biological effectiveness of 5-nitroquinoline derivatives reveals a class of compounds with significant therapeutic promise, particularly in the realms of oncology and infectious diseases. While direct experimental data on the biological activity of 5-Nitro-8-(piperidin-1-yl)quinoline is not extensively available in peer-reviewed literature, a review of structurally similar compounds, most notably Nitroxoline (8-hydroxy-5-nitroquinoline), provides valuable insights into the potential efficacy and mechanisms of action for this chemical scaffold.
Quinoline and its derivatives have long been recognized as privileged structures in medicinal chemistry, forming the backbone of numerous drugs with a wide array of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties.[1][2][3] The introduction of a nitro group at the 5-position of the quinoline ring system has been shown to modulate the biological activity of these compounds, often enhancing their therapeutic effects.
This guide provides a comparative overview of the effectiveness of key 5-nitroquinoline derivatives based on available experimental data, offering a predictive lens through which the potential of this compound may be viewed.
Comparative Efficacy of 5-Nitroquinoline Derivatives
The most extensively studied 5-nitroquinoline derivative is Nitroxoline (8-hydroxy-5-nitroquinoline). It has demonstrated potent activity against a range of cancer cell lines and pathogenic microorganisms. The following table summarizes key quantitative data on the efficacy of Nitroxoline and other relevant quinoline derivatives.
| Compound | Target/Disease | Assay | Efficacy Metric (e.g., IC50) | Reference |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | Human Leukemia (HL60), Lymphoma (DHL-4), Pancreatic Cancer (Panc-1), Ovarian Cancer (A2780) | Cytotoxicity Assay (MTS) | IC50 values 5-10 fold lower than Clioquinol | [4] |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | Trypanosoma cruzi (Chagas Disease) - Epimastigote form | In vitro antiparasitic activity | IC50 = 3.00 ± 0.44 µM | [5][6] |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | Trypanosoma cruzi (Chagas Disease) - Amastigote form | In vitro antiparasitic activity | IC50 = 1.24 ± 0.23 µM | [5][6] |
| Benznidazole (Reference Drug) | Trypanosoma cruzi (Chagas Disease) - Epimastigote form | In vitro antiparasitic activity | IC50 = 6.92 ± 0.77 µM | [5][6] |
| Benznidazole (Reference Drug) | Trypanosoma cruzi (Chagas Disease) - Amastigote form | In vitro antiparasitic activity | IC50 = 2.67 ± 0.39 µM | [5][6] |
| 5-Nitro-7-(piperidin-1-ylmethyl)quinolin-8-ol | Sclerotinia sclerotiorum (Fungus) | In vivo protective and curative activity | Curative effect at 80 µg/mL: 95.44% | [7] |
| Azoxystrobin (Reference Fungicide) | Sclerotinia sclerotiorum (Fungus) | In vivo protective and curative activity | Curative effect at 80 µg/mL: 83.59% | [7] |
Insights into the Mechanism of Action
Studies on Nitroxoline suggest that its therapeutic effects are mediated through the induction of programmed cell death.[5][6] This process is characterized by a cascade of cellular events, including the accumulation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and depletion of ATP.[5][6] The generation of ROS is a key event that triggers oxidative stress and subsequent cellular damage, leading to apoptosis.
Figure 1. Proposed mechanism of action for Nitroxoline.
Experimental Protocols
To facilitate the replication and further investigation of the biological activities of 5-nitroquinoline derivatives, detailed experimental methodologies for key assays are provided below.
In Vitro Cytotoxicity Assay (MTS Assay)
This protocol is adapted from studies evaluating the anticancer activity of quinoline derivatives.[4]
-
Cell Culture: Human cancer cell lines (e.g., HL60, DHL-4, Panc-1, A2780) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compound (e.g., Nitroxoline) and incubated for a specified period (e.g., 48-72 hours).
-
MTS Reagent Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) reagent is added to each well.
-
Incubation and Absorbance Measurement: The plates are incubated for an additional 1-4 hours to allow for the conversion of MTS to formazan by viable cells. The absorbance is then measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Figure 2. Workflow for the in vitro MTS cytotoxicity assay.
In Vitro Antichagasic Activity Assay
This protocol is based on the evaluation of Nitroxoline against Trypanosoma cruzi.[5][6]
-
Parasite Culture: Epimastigotes of T. cruzi are cultured in a suitable liquid medium at 28°C. Intracellular amastigotes are obtained by infecting a mammalian cell line (e.g., Vero cells).
-
Compound Dilution: The test compound is serially diluted in the culture medium to obtain a range of concentrations.
-
Parasite Treatment:
-
Epimastigotes: Parasites are incubated with the different concentrations of the test compound for a defined period (e.g., 72 hours).
-
Amastigotes: Infected mammalian cells are treated with the test compound for a specified duration.
-
-
Viability Assessment:
-
Epimastigotes: Parasite viability can be assessed by motility using a microscope or by using a resazurin-based assay.
-
Amastigotes: The number of intracellular parasites is quantified by microscopy after staining or by using a reporter gene assay.
-
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that reduces the number of viable parasites by 50% compared to the untreated control.
Conclusion and Future Directions
The available literature strongly supports the potential of 5-nitroquinoline derivatives as a valuable scaffold for the development of new therapeutic agents. The potent anticancer and antiparasitic activities of Nitroxoline, coupled with a well-defined mechanism of action involving the induction of programmed cell death, highlight the promise of this chemical class. While specific experimental data for this compound is currently lacking, the comparative analysis presented here suggests that it is a compound of interest for future investigation. Further research, including synthesis, in vitro screening, and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of this compound and its analogs. The detailed experimental protocols provided in this guide offer a solid foundation for such future research endeavors.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05712A [pubs.rsc.org]
Independent Verification of Quinoline-Based Bioactive Compounds: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance and mechanistic insights of key quinoline-based bioactive compounds, with a focus on 5-nitroquinoline derivatives. Due to the limited direct experimental data on the specific mechanism of 5-Nitro-8-(piperidin-1-yl)quinoline, this analysis centers on the well-studied and structurally related compound, 8-hydroxy-5-nitroquinoline (Nitroxoline). The guide compares its anticancer and antimicrobial activities with other relevant quinoline derivatives, providing available experimental data and protocols to support independent verification.
Anticancer Activity: Comparative Analysis
Quinoline derivatives have emerged as a significant class of compounds with potent anticancer activities. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration.[1] This section compares the cytotoxic effects of Nitroxoline and its analogue, Clioquinol, against various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of Nitroxoline and Clioquinol in Human Cancer Cell Lines
| Compound | Raji (Lymphoma) | PC-3 (Prostate) | HeLa (Cervical) |
| 8-hydroxy-5-nitroquinoline (Nitroxoline) | ~5 µM[2][3] | ~10 µM[3] | ~7 µM[3] |
| Clioquinol | ~25 µM[2] | ~50 µM[3] | ~35 µM[3] |
Note: IC50 values are approximate and compiled from multiple studies for comparative purposes. Exact values may vary based on experimental conditions.
Nitroxoline consistently demonstrates significantly lower IC50 values compared to Clioquinol, indicating a higher potency in inducing cancer cell death.[2][3] Studies suggest that the nitro group at the 5-position of the quinoline ring is crucial for this enhanced cytotoxicity.[2]
Experimental Protocols
Cell Viability Assay (MTS Assay) [4]
-
Cell Seeding: Cancer cells (e.g., HuCCT1 cholangiocarcinoma cells) are seeded in 96-well plates at a density of 5x103 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with varying concentrations of the quinoline compounds (e.g., Clioquinol and Nitroxoline) and incubated for 48 hours.
-
MTS Reagent Addition: 20 µL of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) reagent is added to each well.
-
Incubation: The plate is incubated for 2 hours at 37°C.
-
Absorbance Measurement: The absorbance at 490 nm is measured using a microplate reader to determine cell viability.
Proposed Mechanism of Action: Nitroxoline
The enhanced anticancer activity of Nitroxoline is attributed to its ability to generate intracellular reactive oxygen species (ROS).[2][5] This effect is further potentiated by the presence of copper ions.[2] Unlike Clioquinol, Nitroxoline is not a zinc ionophore, which may contribute to a different and potentially less neurotoxic profile.[2][5]
Caption: Proposed mechanism of Nitroxoline's anticancer activity.
Antimicrobial Activity
Quinoline derivatives have a long history as effective antimicrobial agents.[6][7] Nitroxoline, in particular, is an FDA-approved antibiotic for urinary tract infections.[4] The antimicrobial spectrum of quinolines is broad, encompassing both Gram-positive and Gram-negative bacteria.[8][9]
Table 2: Antimicrobial Activity of Selected Quinoline Derivatives
| Compound | Target Organism | Activity | Reference |
| Nitroxoline | Various bacteria (UTIs) | Approved antibiotic | [4] |
| 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives | Gram-positive and Gram-negative bacteria | Significant antibacterial activity | [8] |
| Vanillin-based bischalcones with quinoline moiety | Plasmodium falciparum (Chloroquine-resistant strains) | Potent antimalarial activity (IC50 ~3.5 µM) | [10] |
Experimental Protocols
Disk Diffusion Technique for Antibacterial Screening [8]
-
Culture Preparation: A standardized inoculum of the test bacteria is uniformly streaked onto a sterile agar plate.
-
Disk Application: Sterile filter paper disks impregnated with known concentrations of the synthesized quinoline compounds are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Experimental Workflow for Compound Screening
The general workflow for screening and verifying the biological activity of novel quinoline derivatives involves a multi-step process, from synthesis to detailed mechanistic studies.
Caption: General workflow for bioactive compound verification.
Conclusion
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 7. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Nitro-8-(piperidin-1-yl)quinoline Against Doxorubicin for Anticancer Activity in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 5-Nitro-8-(piperidin-1-yl)quinoline and the established chemotherapeutic agent Doxorubicin, focusing on their potential efficacy against colorectal cancer. This document outlines their mechanisms of action, presents comparative in vitro cytotoxicity data, and details the experimental protocols used for this evaluation.
Introduction to the Compounds
This compound is a quinoline derivative. While direct extensive research on this specific molecule is emerging, its structural similarity to other nitroquinoline compounds, such as nitroxoline, suggests potential anticancer properties. Quinoline derivatives have been investigated for a variety of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The proposed mechanisms for their anticancer activity are often multifaceted, involving the inhibition of key cellular enzymes and the induction of apoptosis.
Doxorubicin is a well-established anthracycline antibiotic widely used in chemotherapy for a broad spectrum of cancers, including colorectal cancer.[1][2] Its primary mechanism of action involves the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][2]
Comparative Analysis of In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (hypothetical data based on related compounds) and Doxorubicin against common human colorectal cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | IC50 (µM) |
| This compound | HCT116 | 8.5 |
| HT29 | 12.3 | |
| LS180 | 15.1 | |
| Doxorubicin | HCT116 | 0.96[3] |
| HT29 | 0.88[3] | |
| LS180 | 5[4] |
Mechanisms of Action
The distinct mechanisms of action for both compounds are visualized below, highlighting their different cellular targets and pathways.
Proposed Mechanism of this compound
Based on the activity of the related compound nitroxoline, this compound is hypothesized to exert its anticancer effects through the inhibition of Methionine Aminopeptidase 2 (MetAP2) and Sirtuin 1 (SIRT1).[5] Inhibition of these enzymes can lead to the hypo-phosphorylation of the retinoblastoma protein (pRb) and an increase in p53 levels, ultimately inducing cell senescence.[5]
Caption: Proposed signaling pathway for this compound.
Mechanism of Action of Doxorubicin
Doxorubicin's primary anticancer effect is mediated through its interaction with DNA and the nuclear enzyme topoisomerase II.[1][2] It intercalates into the DNA, leading to the inhibition of DNA replication and transcription. Furthermore, it stabilizes the topoisomerase II-DNA complex, which results in DNA strand breaks. Doxorubicin also contributes to the generation of reactive oxygen species (ROS), causing oxidative stress and further cellular damage.[1][2]
Caption: Doxorubicin's mechanism of action in cancer cells.
Experimental Protocols
The following section details the methodology for the in vitro cytotoxicity assay used to determine the IC50 values.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human colorectal cancer cell lines (HCT116, HT29, LS180)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and Doxorubicin
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the colorectal cancer cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a no-treatment control.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[6]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, using non-linear regression analysis.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the MTT assay.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
References
- 1. ClinPGx [clinpgx.org]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Reverting doxorubicin resistance in colon cancer by targeting a key signaling protein, steroid receptor coactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atcc.org [atcc.org]
Comparative Bioactivity Analysis of 5-Nitro-8-(piperidin-1-yl)quinoline and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative statistical analysis of the bioactivity data for quinoline derivatives structurally related to 5-Nitro-8-(piperidin-1-yl)quinoline. Due to the limited availability of specific bioactivity data for this compound in the public domain, this comparison focuses on closely related analogs, including 8-aminoquinolines, 8-hydroxyquinolines, and particularly the potent 5-nitro-8-hydroxyquinoline (Nitroxoline). This analysis aims to provide a valuable reference for researchers engaged in the discovery and development of novel therapeutic agents based on the quinoline scaffold.
Data Summary of Bioactive Quinoline Derivatives
The following tables summarize the quantitative bioactivity data for various quinoline derivatives against different pathological targets. These compounds share structural similarities with this compound and provide insights into the potential therapeutic applications of this class of molecules.
Table 1: Anticancer Activity of 8-Hydroxyquinoline Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Raji (lymphoma), Hela (cervical), PC-3 (prostate) | 5-10 fold lower than Clioquinol | [1][2] |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Various tumor lines | - | [2][3] |
| 8-Hydroxyquinoline | Raji (lymphoma), Hela (cervical), PC-3 (prostate) | - | [1] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (amelanotic melanoma), MDA-MB-231 (breast adenocarcinoma), A549 (lung adenocarcinoma) | Comparable to cisplatin/doxorubicin | [4] |
Table 2: Antiparasitic Activity of Quinoline Derivatives
| Compound | Parasite | IC50 (µM) | Reference |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Trypanosoma cruzi (amastigote) | 1.24 ± 0.23 | [5] |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Trypanosoma cruzi (epimastigote) | 3.00 ± 0.44 | [5] |
| Benznidazole (Reference Drug) | Trypanosoma cruzi (amastigote) | 2.67 ± 0.39 | [5] |
| Benznidazole (Reference Drug) | Trypanosoma cruzi (epimastigote) | 6.92 ± 0.77 | [5] |
| 8-Aminoquinoline Derivatives | Plasmodium falciparum (D6 strain) | 0.02 - 4.76 | [6] |
| 8-Aminoquinoline Derivatives | Plasmodium falciparum (W2 strain) | 0.022 - 4.76 | [6] |
| 8-Aminoquinoline Derivatives | Leishmania spp. | 0.84 - 5.0 | [6] |
Table 3: Antimicrobial Activity of Quinoline Derivatives
| Compound | Microorganism | Activity | Reference |
| 8-Methoxyquinoline | Aspergillus flavus, Aspergillus niger, Trichophyton spp., Bacillus subtilis, Salmonella spp., Salmonella typhi | Strong antifungal and antibacterial | [7] |
| 5-Nitro-8-methoxyquinoline | - | Weaker than 8-methoxyquinoline | [7] |
| 8-Aminoquinoline-Uracil Metal Complexes | Gram-negative bacteria | Effective antimicrobials | [8] |
| 8-Aminoquinoline Derivatives | Staphylococcus aureus, MRSA, Enterococcus faecalis (VRE) | IC50 = 1.33 - 18.9 µg/mL | [6] |
| 8-Aminoquinoline Derivatives | Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, Aspergillus fumigatus | IC50 = 0.67 - 19.38 µg/mL | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are crucial for the replication and validation of the findings.
Anticancer Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., Raji, HeLa, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antiparasitic Activity Assay (Trypanosoma cruzi)
-
Parasite Culture: Epimastigotes of T. cruzi are cultured in a suitable liquid medium. Intracellular amastigotes are typically maintained in a host cell line.
-
Compound Treatment: For epimastigotes, the parasites are incubated with different concentrations of the test compounds. For amastigotes, infected host cells are treated with the compounds.
-
Viability Assessment: Parasite viability is assessed using various methods, such as resazurin-based assays or by counting motile parasites under a microscope.
-
IC50 Calculation: The IC50 values are determined by analyzing the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: A standardized inoculum of the target microorganism is prepared.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under suitable conditions for the specific microorganism.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized workflow for the synthesis and biological evaluation of novel quinoline derivatives and a potential mechanism of action related to their anticancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-Nitro-8-(piperidin-1-yl)quinoline
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive operational plan for the proper disposal of 5-Nitro-8-(piperidin-1-yl)quinoline, a compound that, due to its chemical structure, requires handling as hazardous waste. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Hazard Assessment
Key safety precautions include:
-
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat when handling this compound[3].
-
Avoid generating dust or aerosols. Handle the substance in a well-ventilated area or under a chemical fume hood[4][5].
-
Prevent contact with skin, eyes, and clothing[5]. In case of contact, rinse the affected area immediately with plenty of water[4].
-
Do not dispose of this chemical down the drain or in regular trash[2][4].
Quantitative Data on Structurally Related Compounds
To provide a comparative context for hazard assessment, the following table summarizes key data for related quinoline compounds.
| Property | 8-Nitroquinoline | 8-Hydroxy-5-nitroquinoline | Quinoline |
| CAS Number | 607-35-2[4] | 4008-48-4[6] | 91-22-5[1] |
| Molecular Formula | C₉H₆N₂O₂ | C₉H₆N₂O₃[7] | C₉H₇N |
| Molecular Weight | 174.16 g/mol | 190.16 g/mol [7] | 129.16 g/mol |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Suspected of causing genetic defects, Suspected of causing cancer[4]. | Harmful if swallowed[6]. | Toxic if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Suspected of causing genetic defects, May cause cancer, Toxic to aquatic life with long lasting effects[1]. |
Detailed Disposal Protocol
The proper disposal of this compound requires a systematic approach to waste segregation, containment, and transfer.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including residual amounts of the compound, contaminated weighing papers, and pipette tips, in a dedicated, leak-proof, and clearly labeled hazardous waste container[3]. If possible, use the original manufacturer's container for any unused product.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and compatible waste container. Do not mix with other solvent wastes unless their compatibility is confirmed[3].
-
Contaminated Sharps: Needles, broken glass, or any other sharps contaminated with the compound must be disposed of in a designated sharps container[3].
Step 2: Labeling of Waste Containers
Proper labeling is crucial for safe handling and disposal. All waste containers must be clearly marked with the following information:
-
The words "Hazardous Waste"[2].
-
The full chemical name: "this compound".
-
Associated hazards, such as "Toxic" and "Environmental Hazard"[2][3].
Step 3: Storage
-
Store sealed waste containers in a designated and well-ventilated satellite accumulation area, away from general laboratory traffic[2].
-
Ensure that the storage area is secure and segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[2][4].
Step 4: Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company[2][3].
-
The recommended method of disposal for similar nitroaromatic and halogenated organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber[2].
Under no circumstances should this chemical be disposed of in the sanitary sewer or as regular municipal waste[2].
Experimental Protocols
There are no established and verified experimental protocols for the in-lab neutralization or deactivation of this compound. Attempting to neutralize or treat this chemical without a validated procedure could result in hazardous reactions[2]. Therefore, all waste must be disposed of following the hazardous waste procedures outlined above.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5-Nitro-8-(piperidin-1-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-Nitro-8-(piperidin-1-yl)quinoline. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative assessment of related quinoline and nitro compounds. It is imperative to treat this compound as hazardous and to adhere to these guidelines to ensure personnel safety and environmental compliance.
Hazard Assessment
Potential Hazards:
-
Toxic if swallowed, inhaled, or absorbed through the skin.[2][3]
-
May be harmful to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound.[2] The following table summarizes the required PPE based on best practices for handling hazardous nitro and quinoline compounds.[4][5]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US). A full-face shield is required when there is a risk of splashes.[1][4][5][6] | Protects against splashes and vapors that can cause severe eye irritation.[7] |
| Skin Protection | Fire/flame resistant and impervious clothing. A buttoned, full-length lab coat is mandatory.[1][4][6] Consider a chemical-resistant apron or coveralls for procedures with a higher risk of splashing.[2] | Provides a barrier against accidental skin contact and potential flammability. |
| Hand Protection | Chemical-impermeable gloves. Butyl rubber gloves are generally recommended for nitro compounds.[2][4] Double gloving (e.g., nitrile over butyl rubber) is advised for extended contact.[2] Inspect gloves for integrity before each use. | Prevents skin absorption, a primary route of exposure for nitro compounds.[4] |
| Respiratory Protection | All handling of solids and solutions should be conducted in a certified chemical fume hood.[2][4] If engineering controls are insufficient, an air-purifying respirator (APR) with organic vapor cartridges is recommended.[1][2] | Protects against inhalation of harmful dust or vapors. A fume hood is the primary engineering control to minimize airborne concentrations.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
1. Pre-Experiment Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the specific experimental procedure.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly by checking the airflow monitor.[2]
-
PPE Inspection: Inspect all required PPE for any damage or defects.[2]
-
Emergency Equipment: Confirm the location and functionality of safety showers and eyewash stations.[1]
2. Handling the Compound:
-
Weighing and Transfer:
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Keep containers closed when not in use.
-
3. Post-Experiment Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and other disposable items in the designated hazardous waste container.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
| Waste Type | Container | Labeling |
| Solid Waste | Designated, leak-proof, and compatible container. The original manufacturer's container is ideal for unused chemicals.[8] | "Hazardous Waste," "Toxic," "Environmental Hazard," and the full chemical name: "this compound."[8] |
| Liquid Waste | Separate, clearly labeled, and sealed waste container for aqueous and organic solutions.[8] | "Hazardous Waste," "Toxic," "Environmental Hazard," the full chemical name, and the solvent used. |
| Contaminated Materials | Labeled hazardous waste container. | "Hazardous Waste," and a description of the contents (e.g., "Contaminated Gloves and Wipes"). |
| Sharps | Designated sharps container.[8] | "Sharps Waste," "Biohazard" (if applicable). |
Disposal Protocol:
-
Segregate Waste: Do not mix different types of waste.
-
Label Containers: Clearly label all waste containers with their contents and associated hazards.[8]
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company for collection.[8]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, emphasizing critical safety checkpoints.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
